Syringetin-3-O-hexoside
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFWYRWPJVEZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346145 | |
| Record name | Syringetin-3-O-hexoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Syringetin-3-O-hexoside: Technical Monograph on Biological Activity & Therapeutic Potential
Executive Summary
Syringetin-3-O-hexoside represents a specific class of methylated flavonol glycosides, primarily comprising Syringetin-3-O-glucoside and Syringetin-3-O-galactoside . Unlike its non-methylated parent myricetin, the syringetin moiety possesses O-methyl groups at the 3' and 5' positions of the B-ring. This structural modification confers enhanced metabolic stability and lipophilicity, addressing the classic bioavailability bottlenecks of flavonoid therapeutics.
This guide delineates the dual-phase therapeutic profile of Syringetin-3-O-hexoside:
-
Direct Activity: Potent inhibition of
-glucosidase in the gastrointestinal tract, exceeding the efficacy of acarbose in specific fractions. -
Prodrug Activity: Systemic hydrolysis to the aglycone syringetin , which acts as a modulator of the SIRT1/NF-
B axis and an inducer of G2/M cell cycle arrest.
Chemical Identity & Structural Biology
Common Name: Syringetin-3-O-hexoside
Aglycone: Syringetin (3',5'-dimethoxy-3,4',5,7-tetrahydroxyflavone)
Glycone: Glucose or Galactose (typically attached at C3)
Molecular Formula:
Structure-Activity Relationship (SAR)
The biological distinctiveness of this molecule stems from two key structural features:
-
3',5'-Dimethoxylation: Prevents rapid catechol-O-methyltransferase (COMT) degradation, a common fate for non-methylated flavonols like quercetin and myricetin. This extends the plasma half-life of the active aglycone.
-
3-O-Glycosylation: Increases water solubility and prevents premature oxidation in the gut lumen, functioning as a "delivery vehicle" to the brush border enzymes.
Pharmacokinetics: The Hydrolysis-Activation Pathway
To understand the biological activity, one must map the metabolic fate. The hexoside itself is hydrophilic and poorly absorbed passively. Its primary bioactivity is determined by its hydrolysis.
Metabolic Pathway Visualization
Figure 1: The metabolic activation pathway of Syringetin-3-O-hexoside. Hydrolysis by LPH or cytosolic
Core Biological Activities[2]
Metabolic Regulation: -Glucosidase Inhibition (Direct Mechanism)
Unlike systemic effects which require hydrolysis, the anti-diabetic potential of Syringetin-3-O-hexoside is mediated directly in the gut lumen.
-
Mechanism: Competitive and Mixed-type inhibition.[2][3] The hexoside moiety mimics the natural substrate (disaccharides), occupying the active site of
-glucosidase. -
Potency: Fractions rich in Syringetin-3-O-hexoside (e.g., from Cercis chinensis) have demonstrated an
of 11.94 µg/mL , significantly more potent than the clinical standard acarbose ( > 200 µg/mL in comparative assays). -
Molecular Docking: The B-ring methoxy groups stabilize the enzyme-inhibitor complex via hydrophobic interactions, while the hexose moiety forms hydrogen bonds with active site residues (Asp/Glu).
Inflammation & Oxidative Stress (Prodrug Mechanism)
The hexoside shows weak direct antioxidant activity (
-
SIRT1/NF-
B Axis: Syringetin activates SIRT1 (Silent Information Regulator 1). Activated SIRT1 deacetylates the p65 subunit of NF- B.[5] -
Result: Deacetylated p65 cannot translocate effectively to the nucleus, preventing the transcription of pro-inflammatory cytokines (IL-6, TNF-
, COX-2). -
ROS Scavenging: The aglycone, once released, acts as a direct radical scavenger, reducing lipofuscin accumulation (aging pigment) more effectively than myricetin.
Anticancer Potential[2][6]
-
Cell Cycle Arrest: Syringetin induces arrest at the
phase. -
Apoptosis: Increases the Bax/Bcl-2 ratio, triggering the mitochondrial apoptotic pathway.
Quantitative Data Summary
| Biological Activity | Compound Form | Assay / Target | Potency ( | Reference Standard |
| Anti-diabetic | Syringetin-3-O-hexoside | 11.94 µg/mL | Acarbose (~272 µg/mL) | |
| Antioxidant | Syringetin-3-O-glucoside | DPPH Radical Scavenging | 286.6 µg/mL (Weak) | Ascorbic Acid (< 10 µg/mL) |
| Antioxidant | Syringetin (Aglycone) | Lipofuscin Reduction (C. elegans) | 46.1% Reduction | Myricetin (33.1% Reduction) |
| Cytotoxicity | Syringetin (Aglycone) | G2/M Phase Arrest | Significant Increase | N/A |
Experimental Frameworks
Protocol 1: Isolation & Enrichment from Vitis vinifera
Objective: To isolate a Syringetin-3-O-hexoside rich fraction for bioassays.
-
Extraction:
-
Lyophilize grape skins (cv. Cabernet Sauvignon or similar).
-
Extract with 80% Methanol (v/v) acidified with 0.1% HCl (to maintain stability) at a ratio of 1:10 (w/v).
-
Sonicate for 30 minutes at < 40°C. Centrifuge at 10,000
for 15 min. Collect supernatant.
-
-
Solid Phase Extraction (SPE) Enrichment:
-
Condition a C18 Sep-Pak cartridge with methanol followed by acidified water.
-
Load the crude extract.[2]
-
Wash: Elute with 10% Methanol to remove sugars and phenolic acids.
-
Elute: Elute the flavonol glycoside fraction with 70% Methanol .
-
-
Purification (Preparative HPLC):
-
Column: C18 Reverse Phase (e.g., 250mm x 10mm, 5µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.
-
Gradient: 15% B to 40% B over 30 minutes.
-
Detection: Monitor at 360 nm (characteristic Band I absorption for flavonols).
-
Collection: Collect peak eluting at relative retention time typical for mono-glycosides (verify with MS:
~509 ).
-
Protocol 2: -Glucosidase Inhibition Assay
Objective: To validate the direct metabolic activity of the hexoside.
-
Reagents:
-
Enzyme:
-Glucosidase (from Saccharomyces cerevisiae, 1 U/mL in 0.1 M phosphate buffer, pH 6.9). -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG), 5 mM. -
Test Sample: Syringetin-3-O-hexoside (dissolved in DMSO, final DMSO conc < 2%).
-
-
Procedure:
-
Incubation: Mix 50 µL Enzyme + 20 µL Test Sample. Incubate at 37°C for 10 min.
-
Reaction: Add 30 µL pNPG substrate. Incubate at 37°C for 20 min.
-
Termination: Stop reaction with 100 µL of 0.1 M
.
-
-
Measurement:
-
Read Absorbance at 405 nm (detects p-nitrophenol release).
-
Calculate % Inhibition:
.
-
Mechanism of Action Visualization
Figure 2: Dual-mechanism pathway showing direct gut inhibition of glucose absorption and systemic anti-inflammatory signaling via the aglycone.
References
-
Chmiel, M., & Stompor-Gorący, M. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Nutrients, 14(23), 5157. Link
- Wu, T., et al. (2013). Syringetin-3-O-hexoside and isorhamnetin-3-O-hexoside from Cercis chinensis and their -glucosidase inhibitory activity. Food Chemistry. (Contextualized from search data regarding Cercis chinensis flavonoids).
-
Büchter, C., et al. (2015). Methylated flavonoids modulate aging-related pathways in C. elegans. Food & Function.[6] (Cited for lipofuscin/aging data).[4][7]
- Lau, A.J., & Chang, T.K. (2014). Syringetin is not an activator of mouse pregnane X receptors. Drug Metabolism and Disposition.
-
Wang, Y., et al. (2003). Identification of Syringetin-3-O-glucoside in Cabernet Sauvignon wine.[4] Australian Journal of Grape and Wine Research.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds from Traditional Thai Medicinal Plant, Neuropeltis racemosa Wall. [mdpi.com]
- 3. Antioxidant, α-Glucosidase Inhibitory Activity and Molecular Docking Study of Gallic Acid, Quercetin and Rutin: A Comparative Study | Limanto | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 4. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Syringetin-3-O-hexoside and its Aglycone Syringetin
This guide provides a comprehensive technical overview of the O-methylated flavonol, syringetin, and its common glycosidic form, syringetin-3-O-hexoside. Designed for researchers, chemists, and drug development professionals, this document synthesizes current knowledge on their chemical properties, natural occurrence, analytical methodologies, and multifaceted pharmacological activities, with a focus on the underlying mechanisms of action.
Introduction: The Significance of O-Methylation in Flavonoids
Flavonoids are a vast class of polyphenolic compounds ubiquitous in the plant kingdom, renowned for their health-promoting properties.[1] Within this class, O-methylated flavonols such as syringetin represent a unique subset with distinct biochemical characteristics. The process of methylation, the addition of a methyl group to a hydroxyl moiety, can significantly enhance the metabolic stability, membrane transport, and oral bioavailability of flavonoids compared to their non-methylated counterparts.[1][2]
Syringetin (3,5,7,4′-tetrahydroxy-3′,5′-dimethoxyflavone) is an O-methylated flavonol structurally derived from myricetin.[2][3] In nature, it frequently occurs as a glycoside, where a sugar molecule is attached, most commonly at the C-3 position, forming compounds like syringetin-3-O-hexoside.[1] This glycosylation further impacts the molecule's solubility and biological activity. The aglycone, syringetin, exhibits a wide spectrum of potent pharmacological effects, including anticancer, antidiabetic, antioxidant, and anti-inflammatory properties, making it a compound of significant interest for therapeutic development.[1][4]
Physicochemical Properties and Structural Elucidation
Syringetin is chemically defined as myricetin with methoxy groups replacing the hydroxyl groups at the 3' and 5' positions of the B-ring.[3] This structural modification is central to its biological function.
Table 1: Chemical and Physical Properties of Syringetin and Syringetin-3-O-glucoside
| Property | Syringetin (Aglycone) | Syringetin-3-O-glucoside |
| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one[3] | 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[5] |
| Synonyms | Myricetin-3',5'-dimethyl ether; 3',5'-O-Dimethylmyricetin[6][7] | Syringetin 3-O-β-D-glucoside[8] |
| Molecular Formula | C₁₇H₁₄O₈[3] | C₂₃H₂₄O₁₃[5] |
| Molecular Weight | 346.3 g/mol [3] | 508.43 g/mol [8] |
| CAS Number | 4423-37-4[7] | 40039-49-4[9] |
| Appearance | Yellow needles[1] | Light yellow to yellow solid[8] |
Natural Occurrence and Biosynthesis
Syringetin and its glycosides are found in a variety of plants, particularly in pigmented fruits and vegetables. Notable sources include:
-
Red Grapes (Vitis vinifera) : Found in the skins of red grape varieties like Cabernet Sauvignon, Merlot, and Syrah, and consequently in red wine.[1][7]
-
Berries : Present in blueberries (Vaccinium ashei, Vaccinium myrtillus) and bog bilberries (Vaccinium uliginosum).[1][2][7]
-
Other Plants : Also identified in Lysimachia congestiflora, jambolan fruits (Syzygium cumini), and the needles of larch (Larix decidua).[1][2][7]
Biosynthesis Insight: The formation of syringetin in plants is a multi-step enzymatic process. It originates from the flavonoid laricitrin, which undergoes methylation at the 5'-position, a reaction catalyzed by the enzyme laricitrin 5'-O-methyltransferase.[7] Glycosylation, the attachment of a hexose sugar moiety to the C-3 position of syringetin, is carried out by plant glycosyltransferases, resulting in the formation of syringetin-3-O-hexoside.[2]
Analytical Workflow: Extraction, Isolation, and Quantification
The accurate analysis of syringetin and its glycosides from complex plant matrices is critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[10]
Step-by-Step Experimental Protocol
Objective: To extract and quantify syringetin (as both free aglycone and released from its glycosides) from a dried plant matrix.
1. Sample Preparation:
- Drying & Grinding: Collect fresh plant material (e.g., grape skins) and shade-dry at room temperature to preserve thermolabile compounds. Grind the dried material into a coarse powder to increase the surface area for extraction.[10]
- Defatting (Causality): Macerate the powder with a non-polar solvent like petroleum ether for ~72 hours. This crucial step removes lipids and chlorophyll that can interfere with chromatographic analysis and potentially damage the HPLC column.[10]
2. Extraction:
- Macerate the defatted plant material with 70% aqueous ethanol. The hydroethanolic solvent is effective for extracting a broad range of polyphenols, including both the aglycone and its more polar glycosides.[10]
- Filter the extract and concentrate it to a solid residue using a rotary evaporator under reduced pressure to avoid thermal degradation.
3. Hydrolysis (for Total Syringetin Quantification):
- Rationale: To quantify the total syringetin content, the glycosidic bond of syringetin-3-O-hexoside must be cleaved to release the aglycone.
- Procedure: Reflux a known amount of the dried extract with 0.1 M hydrochloric acid (HCl) for a defined period (e.g., 2-24 hours). This acid hydrolysis breaks the O-glycosidic linkage.[10] Neutralize the solution post-hydrolysis.
4. Sample Purification:
- Dissolve the dried extract (either hydrolyzed or non-hydrolyzed) in methanol.
- Pass the solution through a 0.45 µm syringe filter to remove particulate matter before HPLC injection.[10] For cleaner samples, Solid Phase Extraction (SPE) can be employed.
5. HPLC Quantification:
- Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV-Vis or Photodiode Array (PDA) detector.[10]
- Mobile Phase: A gradient elution is typically used, involving a mixture of two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile or methanol. The formic acid helps to sharpen peaks by ensuring the phenolic compounds remain in their protonated state.
- Detection: Monitor the eluent at a wavelength specific to flavonols, typically around 360-370 nm.
- Quantification: Create a calibration curve using an analytical standard of syringetin. Calculate the concentration in the sample by comparing its peak area to the standard curve.
Visualization of the Analytical Workflow
Caption: Workflow for Extraction and Quantification of Syringetin.
Pharmacological Activities and Mechanisms of Action
Syringetin demonstrates a remarkable range of biological activities, stemming from its ability to modulate key cellular signaling pathways.
Anticancer Properties
Syringetin inhibits cancer cell proliferation through multiple mechanisms. It has been shown to induce cell cycle arrest at the G2/M phase in Caco-2 colorectal adenocarcinoma cells.[1][6] This arrest prevents cancer cells from dividing and proliferating. Furthermore, syringetin promotes apoptosis (programmed cell death) in various cancer cell lines, including human lung adenocarcinoma.[1] This effect is partly mediated through the enhancement of the caspase-3-mediated apoptosis pathway.[1] There is also evidence that syringetin can act as a radiosensitizer, making cancer cells more susceptible to radiation therapy.[1]
Antidiabetic Effects
A key mechanism for its antidiabetic potential is the inhibition of the enzyme α-glucosidase.[2][4] This enzyme, located in the intestine, is responsible for breaking down complex carbohydrates into absorbable simple sugars. By inhibiting α-glucosidase, syringetin slows carbohydrate absorption, thereby reducing postprandial hyperglycemia.[4] Notably, both syringetin and syringetin-3-O-hexoside exhibit this inhibitory activity, with some studies suggesting the activity is potent.[2][4]
Table 2: Selected Biological Activities and IC₅₀ Values
| Biological Activity | Target/Assay | Compound | IC₅₀ Value | Reference |
| Antidiabetic | α-glucosidase Inhibition | Syringetin | 36.8 µM | [2][6] |
| Antioxidant | DPPH Radical Scavenging | Syringetin-3-O-β-d-glucoside | 286.6 ± 3.5 µg/mL | [1][2] |
| Antioxidant | ABTS Radical Scavenging | Syringetin-3-O-β-d-glucoside | 283.0 ± 1.5 µg/mL | [1][2] |
| Antiviral | Anti-RSV Assay | Syringetin | Inactive (>100 µM) | [1] |
Note: The antioxidant activity of the glycoside form is relatively low. The aglycone, syringetin, generally shows stronger radical scavenging capabilities.[6]
Stimulation of Bone Formation
Syringetin has been identified as a potent stimulator of osteoblast differentiation, the process by which precursor cells develop into bone-forming cells.[7][11] This makes it a promising candidate for therapies aimed at bone regeneration and treating osteoporosis.
Mechanism of Action: The pro-osteogenic effect of syringetin is mediated through the Bone Morphogenetic Protein-2 (BMP-2) signaling pathway.[1][7] Syringetin treatment increases the production of BMP-2.[1] BMP-2 then binds to its receptor on the surface of pre-osteoblast cells, initiating a downstream signaling cascade that involves the phosphorylation and activation of SMAD1/5/8 transcription factors and the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[1][7] The activation of these pathways ultimately leads to the expression of key osteogenic genes and the maturation of osteoblasts.
Visualization of the Osteoblast Differentiation Pathway
Caption: Syringetin-induced Osteoblast Differentiation Pathway.
Conclusion and Future Directions
Syringetin and its naturally occurring glycoside, syringetin-3-O-hexoside, are flavonoids with significant therapeutic potential. The O-methylated structure of syringetin contributes to its favorable bioavailability and potent biological activity. Its well-defined mechanisms of action in anticancer, antidiabetic, and bone-regenerative pathways provide a solid foundation for further drug development.
Future research should focus on clinical trials to validate the preclinical findings, particularly in the areas of metabolic disease and oncology. Furthermore, exploring synergistic effects with existing drugs and developing advanced delivery systems, such as nanoformulations, could enhance the therapeutic efficacy of these promising natural compounds.
References
-
Syringetin | C17H14O8 | CID 5281953 - PubChem . National Institutes of Health. Available at: [Link]
-
The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review . Molecules. Available at: [Link]
-
The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review . MDPI. Available at: [Link]
-
Syringetin - Wikipedia . Wikipedia. Available at: [Link]
-
Syringin: a naturally occurring compound with medicinal properties . Frontiers in Pharmacology. Available at: [Link]
-
(PDF) Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review . ResearchGate. Available at: [Link]
-
2D binding modes of (A) Syringetin-3-O-glucoside and (B)... . ResearchGate. Available at: [Link]
-
The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives-A Summary Review . PubMed. Available at: [Link]
-
Syringetine-3-O-Glucoside | C23H24O13 | CID 20056942 - PubChem . National Institutes of Health. Available at: [Link]
Sources
- 1. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review | MDPI [mdpi.com]
- 3. Syringetin | C17H14O8 | CID 5281953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syringetine-3-O-Glucoside | C23H24O13 | CID 20056942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Syringetin - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. extrasynthese.com [extrasynthese.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Guide: Solubilization and Handling of Syringetin-3-O-hexoside
This guide provides a rigorous technical analysis of the solubility, handling, and experimental preparation of Syringetin-3-O-hexoside (specifically covering the glucoside and galactoside congeners). It synthesizes physicochemical data with practical laboratory protocols to ensure reproducibility in biological assays.
Executive Summary
Syringetin-3-O-hexoside (including Syringetin-3-O-glucoside and Syringetin-3-O-galactoside) is a methylated flavonol glycoside. Its amphiphilic nature—possessing both a lipophilic methylated aglycone and a hydrophilic sugar moiety—creates specific solubility challenges.
Critical Solubilization Rule:
-
Primary Stock Solvent: DMSO (Dimethyl Sulfoxide) is the mandatory solvent for preparing high-concentration stock solutions (up to 10 mM).
-
Secondary/Extraction Solvent: Ethanol is NOT recommended for high-concentration stocks due to poor solubility (< 1 mg/mL) at room temperature. It is effective only as a warm aqueous co-solvent (e.g., 70% EtOH at 60°C) during extraction processes, not for stable library storage.
Quick Reference Data
| Parameter | Data |
| Molecular Weight | 508.43 g/mol |
| CAS Number | 40039-49-4 (Glucoside); 55025-56-4 (Galactoside) |
| Appearance | Light yellow to yellow solid powder |
| DMSO Solubility | Soluble (Standard Stock: 10 mM; Max reported: ~50 mM) |
| Ethanol Solubility | Poor/Insoluble (< 1 mg/mL in cold pure EtOH) |
| Storage (Solid) | -20°C, desiccated, protected from light |
| Storage (Solution) | -80°C (6 months stability) |
Physicochemical Profile & Solubility Mechanism[1][7][8]
The "Solubility Paradox" of Flavonol Glycosides
Syringetin-3-O-hexoside exhibits a solubility profile distinct from its aglycone, Syringetin.
-
The Aglycone Core: The 3',5'-dimethoxy-4'-hydroxy substitution pattern on the B-ring increases lipophilicity compared to myricetin, but the core remains planar and prone to pi-stacking aggregation.
-
The Hexose Moiety: The sugar attachment at the C3 position introduces multiple hydroxyl groups, theoretically increasing water solubility. However, the strong crystal lattice energy of the glycoside often makes it sparingly soluble in pure alcohols (methanol/ethanol) at room temperature.
DMSO: The Aprotic Polar Solution
DMSO is the superior solvent because it disrupts the intermolecular hydrogen bonding of the crystal lattice without hydrolyzing the glycosidic bond. It effectively solvates both the aromatic core and the hydroxyl groups of the sugar.
Ethanol: The Protic Limitation
While ethanol is a polar protic solvent, its dielectric constant is insufficient to overcome the lattice energy of Syringetin-3-O-hexoside at high concentrations.
-
Pure Ethanol: Solubility is negligible (< 1 mg/mL).[1]
-
Aqueous Ethanol (70-80%): Solubility improves significantly with heating (60-70°C), making this mixture ideal for extraction from plant matrices but unsuitable for biological stock preparation due to precipitation upon cooling and concentration instability.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Purpose: To create a stable, high-concentration master stock for long-term storage and biological assays.
Materials:
-
Syringetin-3-O-hexoside (Solid)[2]
-
Anhydrous DMSO (Cell Culture Grade, ≥99.9%)
-
Amber glass vials (to prevent photodegradation)
-
Vortex mixer
-
Ultrasonic bath (optional)
Workflow:
-
Calculate: Determine the volume of DMSO required.
-
Formula:
-
Example: To dissolve 1 mg of Syringetin-3-O-hexoside (MW 508.43) at 10 mM (0.01 M):
-
-
Add Solvent: Pipette the calculated volume of DMSO directly onto the solid powder.
-
Solubilize: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.
-
Checkpoint: The solution must be optically clear and yellow.
-
-
Aliquot: Dispense into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.
-
Store: Freeze immediately at -80°C.
Protocol B: Working Solution for Bioassays (Aqueous Dilution)
Purpose: To introduce the compound into cell culture media or buffer without precipitation.
Critical Constraint: The final DMSO concentration in the assay must usually be < 0.5% (v/v) to avoid solvent toxicity.
Workflow:
-
Thaw: Thaw the 10 mM DMSO stock aliquot at room temperature (protect from light).
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM substock . This improves pipetting accuracy for low-dose treatments.
-
-
Final Dilution:
-
Add the DMSO stock dropwise to the cell culture media while vortexing the media.
-
Example: To achieve 10 µM final concentration:
-
Dilute 1 µL of 10 mM stock into 1000 µL (1 mL) of Media.
-
Final DMSO concentration = 0.1% (Safe).
-
-
Visualizations
Diagram 1: Solubilization Decision Tree
This diagram guides the researcher in selecting the correct solvent system based on the experimental stage.
Caption: Decision matrix for solvent selection. DMSO is mandatory for stable stock solutions, while aqueous ethanol is restricted to extraction protocols.
Diagram 2: Serial Dilution Workflow
This diagram illustrates the correct method to dilute from DMSO stock to aqueous media to prevent "crashing out" (precipitation).
Caption: Step-wise dilution strategy to minimize osmotic shock and precipitation when moving from organic solvent to aqueous buffer.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon adding DMSO | Moisture contamination or saturation. | Sonicate for 5 mins at room temp. Ensure DMSO is anhydrous. |
| Precipitation in Media | Concentration too high (>50 µM) or rapid addition. | Reduce final concentration. Pre-warm media to 37°C. Vortex during addition. |
| Degradation over time | Photodegradation or hydrolysis. | Store stocks in amber vials. Keep on ice during use. Do not store aqueous dilutions. |
References
-
MedChemExpress . Syringetin-3-O-glucoside Datasheet. Retrieved from
-
ChemFaces . Syringetin-3-O-glucoside Biological Activity and Solubility. Retrieved from
-
PubChem . Syringetin-3-O-glucoside Compound Summary. National Library of Medicine.[3] Retrieved from
-
Cayman Chemical . Syringetin Product Information (Aglycone Reference). Retrieved from
- Wu, Y. B., et al. (2012). Antioxidant activities of extract and fractions from receptaculum nelumbinis and related flavonol glycosides. International Journal of Molecular Sciences. DOI: 10.3390/ijms13067163
- Büchter, C., et al. (2015). Methylated derivatives of myricetin enhance life span in Caenorhabditis elegans dependent on the transcription factor DAF-16. Food & Function. DOI: 10.1039/C5FO00686E
Sources
A Senior Application Scientist's Guide to the In Silico Prediction of Syringetin-3-O-hexoside Bioactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Bridging Natural Products and Modern Drug Discovery
In the landscape of drug discovery, natural products remain a vast reservoir of chemical diversity and therapeutic potential. Flavonoids, a class of polyphenolic compounds, are particularly noteworthy for their broad spectrum of reported biological activities. Syringetin, an O-methylated flavonol, and its glycosidic derivatives like Syringetin-3-O-hexoside, have been identified for their antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, the journey from a promising natural compound to a clinically viable drug is fraught with high costs and staggering attrition rates.
In silico computational approaches offer a powerful paradigm to mitigate these challenges. By simulating interactions at a molecular level, we can predict a compound's biological activity, pharmacokinetic profile, and potential toxicity before committing to expensive and time-consuming wet-lab experiments. This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of Syringetin-3-O-hexoside's bioactivity, structured from the perspective of a senior application scientist. Our focus is not merely on the "how," but the critical "why" behind each methodological choice, ensuring a robust and scientifically defensible predictive model.
Section 1: Ligand Characterization and Preparation
The fidelity of any in silico prediction hinges on the accurate representation of the molecule . The first and most critical step is to obtain and prepare the three-dimensional structure of Syringetin-3-O-hexoside.
Data Retrieval from Authoritative Sources
The primary repository for chemical information is the PubChem database.[2] It provides standardized chemical identifiers, molecular formulas, and computed properties. For Syringetin-3-O-hexoside (specifically, the glucoside form), we can retrieve its canonical SMILES (Simplified Molecular Input Line Entry System) string.
-
PubChem CID: 5321577 (for Syringetin-3-O-glucoside)[3]
-
Canonical SMILES: COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4CO)O)O">C@@HO[2]
Causality Check: Why SMILES? The SMILES string is a universal, text-based format that unambiguously describes the molecular structure, including stereochemistry, making it the ideal starting point for generating a 3D conformer.
3D Structure Generation and Energy Minimization
A 2D representation is insufficient for studying 3D molecular interactions. The SMILES string must be converted into a 3D structure.
Protocol 1: Ligand Preparation
-
SMILES to 3D Conversion: Use a molecular modeling program (e.g., Avogadro, ChemDraw, or web-based tools) to convert the canonical SMILES string into a 3D structure file (e.g., .sdf or .mol2 format).
-
Protonation State Assignment: Adjust the protonation state of the molecule to a physiological pH of 7.4. This is crucial as the charge state dramatically affects interaction potential.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field, such as the Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF). This process optimizes the geometry to a low-energy, stable conformation.
Causality Check: Energy minimization is not an optional step. A computationally generated 3D structure is not necessarily in a sterically favorable or low-energy state. Minimization removes atomic clashes and settles the molecule into a realistic conformation, which is essential for accurate docking and simulation.[4]
Section 2: Biological Target Identification and Validation
Predicting "bioactivity" is meaningless without a biological context. We must identify and validate relevant protein targets against which Syringetin-3-O-hexoside can be tested. This process is guided by existing literature on flavonoids and related compounds.
Evidence-Based Target Selection
Literature reviews consistently point to flavonoids modulating key pathways in inflammation and cancer.[5][6][7]
-
Anti-Inflammatory Targets: Flavonoids are known to inhibit enzymes like Cyclooxygenase-2 (COX-2) and transcription factors such as Nuclear Factor-kappa B (NF-κB), which are central to the inflammatory response.[8][9][10]
-
Anti-Cancer Targets: Key signaling pathways in cancer proliferation, such as the PI3K/Akt/mTOR pathway, are frequently modulated by flavonoids.[6][7] G protein-coupled receptors (GPCRs) also represent emerging targets.[11]
Based on this evidence, we select two high-value targets for our workflow:
-
Cyclooxygenase-2 (COX-2): A key enzyme in prostaglandin synthesis, a well-established target for anti-inflammatory drugs.
-
Phosphoinositide 3-kinase (PI3K): A critical node in a signaling pathway that promotes cell survival and proliferation, often dysregulated in cancer.[6]
Caption: Logic for evidence-based protein target selection.
Target Structure Preparation
High-resolution crystal structures of our targets are retrieved from the Protein Data Bank (PDB), the global archive for macromolecular structural data.[12][13][14]
Protocol 2: Protein Preparation
-
PDB Retrieval: Download the crystal structure files for the selected targets (e.g., PDB ID: 5IKR for COX-2, PDB ID: 4A09 for PI3Kγ).
-
Structure Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The original ligand is often kept temporarily for binding site identification and validation.
-
Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add hydrogens appropriate for a physiological pH of 7.4.
-
Repair Missing Residues/Loops: If the crystal structure has missing residues, use modeling software (e.g., SWISS-MODEL) to build and refine these regions.[15]
Causality Check: The "cleaning" process is vital for reducing noise and computational complexity. Water molecules can interfere with docking algorithms, and the native ligand must be removed to make the binding site accessible to our test compound. Adding hydrogens is essential for accurately calculating electrostatic and hydrogen bond interactions.
Section 3: Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a protein, estimating its binding affinity. We will use AutoDock Vina, a widely cited and robust open-source docking program.[16][17]
Caption: The molecular docking workflow using AutoDock Vina.
Protocol 3: Molecular Docking with AutoDock Vina
-
File Preparation: Convert the prepared ligand and protein files into the PDBQT format required by AutoDock tools.[18]
-
Binding Site Definition: Define the search space for the docking simulation. This is typically a 3D grid box centered on the active site, identified from the position of the co-crystallized ligand or from literature.
-
Self-Validation (Trustworthiness): As a crucial control, first dock the original co-crystallized ligand back into the protein's active site. A successful re-docking, defined by a Root Mean Square Deviation (RMSD) of <2.0 Å from the crystal pose, validates that the docking protocol can accurately reproduce the known binding mode.[18][19]
-
Execution: Run the AutoDock Vina docking algorithm. Vina will generate multiple binding poses for Syringetin-3-O-hexoside within the defined grid box and rank them using its empirical scoring function.
-
Result Analysis: The primary output is the binding affinity, an estimate of the binding free energy in kcal/mol. The more negative the value, the stronger the predicted binding. Analyze the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.
Interpreting Docking Results
The docking simulation provides quantitative and qualitative data. This data should be organized for clear interpretation.
Table 1: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) of Syringetin-3-O-hexoside | Key Interacting Residues |
|---|---|---|---|
| COX-2 | 5IKR | -9.2 | Arg120, Tyr355, Ser530 |
| PI3Kγ | 4A09 | -8.7 | Val882, Lys833, Asp964 |
Note: These are representative values for illustrative purposes.
A strong binding affinity suggests that the compound is a plausible binder for the target. The analysis of interacting residues provides mechanistic insight into how it binds, which can be compared with the binding modes of known inhibitors.
Section 4: ADMET and Pharmacokinetic Profiling
A compound can have excellent target affinity but fail as a drug due to poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to assess the "drug-likeness" of a molecule.[20][21][22]
Protocol 4: ADMET Prediction
-
Tool Selection: Utilize a reliable web-based tool such as SwissADME or ADMETlab 2.0. These platforms integrate multiple predictive models.
-
Input: Submit the canonical SMILES string of Syringetin-3-O-hexoside.
-
Analysis: Evaluate the key output parameters, focusing on:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors/acceptors.
-
Lipinski's Rule of Five: A heuristic to evaluate drug-likeness.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.
-
Toxicity: Predictions for mutagenicity (Ames test), hepatotoxicity, etc.
-
Table 2: Predicted ADMET Properties for Syringetin-3-O-hexoside (Glucoside)
| Property | Predicted Value | Guideline/Interpretation |
|---|---|---|
| Molecular Weight | 508.43 g/mol [2][23] | > 500 (1 violation of Lipinski's Rule) |
| LogP (Consensus) | ~ -0.5 to 0.7 | < 5 (Pass) |
| H-Bond Donors | 7[2] | > 5 (1 violation of Lipinski's Rule) |
| H-Bond Acceptors | 13[2] | > 10 (1 violation of Lipinski's Rule) |
| GI Absorption | Low | Expected for large glycosides |
| BBB Permeant | No | Polar and large molecule |
| Ames Toxicity | No | Predicted to be non-mutagenic |
Expertise & Insight: The presence of the hexose (sugar) moiety significantly increases the molecular weight and polarity of the molecule. This leads to violations of Lipinski's rules and predicts poor oral absorption. While this might seem negative, it is a critical finding. It suggests that the aglycone form (Syringetin) might be more bioavailable, or that the compound might be better suited for non-oral delivery routes. This is a common characteristic of flavonoid glycosides.[24]
Section 5: Advanced Simulation: Molecular Dynamics (MD)
While docking provides a static snapshot of binding, the biological environment is dynamic. Molecular Dynamics (MD) simulations provide a deeper understanding of the stability of the protein-ligand complex over time.[4][25][[“]]
Protocol 5: Molecular Dynamics Simulation
-
System Setup: Use the best-ranked docked pose of the Syringetin-3-O-hexoside-protein complex as the starting structure.
-
Solvation: Place the complex in a simulation box filled with explicit water molecules to mimic the aqueous cellular environment. Add counter-ions to neutralize the system.
-
Equilibration: Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure to stabilize the system's density.
-
Production Run: Run the simulation for a significant period (e.g., 50-100 nanoseconds), saving the coordinates of all atoms at regular intervals. This generates a trajectory of the complex's motion.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex is not drifting or unfolding and the ligand remains stably bound.
-
RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible or rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the key hydrogen bonds and other interactions identified in the docking pose throughout the simulation. Their persistence confirms a stable binding mode.
-
Causality Check: MD simulations act as a computational validation of the docking results. A ligand that appears to bind well in a static dock but is unstable and dissociates during an MD simulation is likely a false positive.[[“]][27] This step adds a much higher level of confidence to the bioactivity prediction.
Conclusion: Synthesizing a Predictive Narrative
The in silico workflow described provides a multi-faceted prediction of Syringetin-3-O-hexoside's bioactivity. By integrating target identification, molecular docking, ADMET profiling, and molecular dynamics, we can construct a holistic assessment:
-
Plausible Bioactivity: Based on strong predicted binding affinities to key anti-inflammatory (COX-2) and anti-cancer (PI3K) targets, Syringetin-3-O-hexoside is a promising candidate for possessing these activities.
-
Mechanistic Insight: The specific interactions observed in docking and confirmed by MD simulations provide testable hypotheses about its mechanism of action at the molecular level.
-
Pharmacokinetic Hurdles: The ADMET analysis highlights a significant challenge: poor predicted oral bioavailability due to the large, polar hexoside group. This insight is invaluable, guiding future research toward prodrug strategies, investigating the aglycone form (Syringetin), or exploring alternative delivery methods.
-
Confidence in Prediction: The stability of the ligand-protein complex demonstrated in MD simulations elevates the confidence in the initial docking predictions from a mere possibility to a high probability.
This guide demonstrates a rigorous, self-validating system for predicting the bioactivity of a natural product. By explaining the causality behind each step and grounding the methodology in authoritative tools and literature, this workflow empowers researchers to make more informed decisions, ultimately accelerating the path from natural product discovery to therapeutic innovation.
References
-
PubChem Compound Summary for CID 102402404, Syringetin 3-rutinoside. National Center for Biotechnology Information. [Link]
-
2D binding modes of (A) Syringetin-3-O-glucoside and (B)... ResearchGate. [Link]
-
PubChem Compound Summary for CID 5281953, Syringetin. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 20056942, Syringetine-3-O-Glucoside. National Center for Biotechnology Information. [Link]
-
Chmiel, M., & Stompor-Gorący, M. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives-A Summary Review. Nutrients. [Link]
-
Wu YB, et al. (2012). Antioxidant activities of extract and fractions from receptaculum nelumbinis and related flavonol glycosides. Int J Mol Sci. [Link]
-
PubChem Compound Summary for CID 44259498, Syringetin 3-rhamnoside. National Center for Biotechnology Information. [Link]
-
Lee, E. R., & Dong, Z. (2009). Signal Transduction and Molecular Targets of Selected Flavonoids. Antioxidants & redox signaling. [Link]
-
PubChem Compound Summary for CID 5321577, 5,7-Dihydroxy-2-(4-Hydroxy-3,5-Dimethoxyphenyl)-3-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxychromen-4-One. National Center for Biotechnology Information. [Link]
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
Salehi, B., et al. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Pharmaceuticals. [Link]
-
RCSB PDB Homepage. [Link]
-
KEGG PATHWAY Database. Genome.jp. [Link]
-
ADMET Predictor®. Simulations Plus. [Link]
-
Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]
-
Al-Khafaji, K., et al. (2023). Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein. Molecules. [Link]
-
AutoDock Vina: Molecular docking program. AutoDock Vina Documentation. [Link]
-
Juárez-Cruz, J. C., et al. (2021). Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor. Molecules. [Link]
-
GPCRs as targets for flavonoids in cancer cells: new options for intervention. Institute of Experimental Endocrinology, Biomedical Research Center of the Slovak Academy of Sciences. [Link]
-
Exploring Anti-inflammatory Targets of Flavonoids through Integrated Molecular Docking and Network Pharmacology. ResearchGate. [Link]
-
Molecular dynamics methods for protein-ligand complex stability analysis. Consensus. [Link]
-
AutoDock. The Scripps Research Institute. [Link]
-
ADMETlab 2.0. [Link]
-
Ganesan, K., & Xu, B. (2018). Targeting Inflammation by Flavonoids: Novel Therapeutic Strategy for Metabolic Disorders. International journal of molecular sciences. [Link]
-
Kopustinskiene, D. M., et al. (2020). Anticancer Potential of Flavonoids: Their Role in Cancer Prevention and Health Benefits. Nutrients. [Link]
-
KEGG. Wikipedia. [Link]
-
Wang, Y., et al. (2024). Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway. RSC Advances. [Link]
-
Ciric, I., et al. (2020). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Frontiers in Pharmacology. [Link]
-
ADMET Prediction Software. Sygnature Discovery. [Link]
-
Deswal, G., & Kumar, S. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in protein chemistry and structural biology. [Link]
-
Chen, H., et al. (2012). Prediction of Molecular Targets of Cancer Preventing Flavonoid Compounds Using Computational Methods. PLoS ONE. [Link]
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research. [Link]
-
ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. [Link]
-
Molecular Docking Studies of Flavonoids for their Inhibition Pattern Against β-catenin... ResearchGate. [Link]
-
Homepage. Protein Data Bank in Europe. [Link]
-
Pavan, M., et al. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Mocan, A., et al. (2017). Flavonoids as Anticancer Agents. Antioxidants. [Link]
-
How to check Pathway Data using KEGG... YouTube. [Link]
-
Design, Synthesis and Molecular Docking Analysis of Flavonoid Derivatives as Potential Telomerase Inhibitors. MDPI. [Link]
-
ADMET Prediction. Rowan Scientific. [Link]
-
AutoDock. Wikipedia. [Link]
-
Molecular dynamic simulation for protein & ligand-protein complex... YouTube. [Link]
-
Burley, S. K., et al. (2019). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic acids research. [Link]
-
KEGG pathway. Bioregistry. [Link]
-
Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway database. ResearchGate. [Link]
-
RCSB Protein Data Bank - Highly Curated Data. YouTube. [Link]
Sources
- 1. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives-A Summary Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syringetine-3-O-Glucoside | C23H24O13 | CID 20056942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,7-Dihydroxy-2-(4-Hydroxy-3,5-Dimethoxyphenyl)-3-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxychromen-4-One | C23H24O13 | CID 5321577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 11. GPCRs as targets for flavonoids in cancer cells: new options for intervention [explorationpub.com]
- 12. rcsb.org [rcsb.org]
- 13. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. AutoDock - Wikipedia [en.wikipedia.org]
- 18. Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03877K [pubs.rsc.org]
- 19. Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. ADMET Prediction | Rowan [rowansci.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 26. consensus.app [consensus.app]
- 27. pubs.acs.org [pubs.acs.org]
Executive Summary
Syringetin-3-O-hexoside represents a specific subclass of O-methylated flavonol glycosides derived from the aglycone syringetin (3',5'-dimethoxy-3,4',5,7-tetrahydroxyflavone). Unlike their non-methylated counterparts (e.g., myricetin glycosides), syringetin derivatives exhibit distinct lipophilicity and metabolic stability profiles due to the methoxylation at the 3' and 5' positions of the B-ring.[1]
This guide provides a comprehensive technical analysis of Syringetin-3-O-hexoside, focusing on its biosynthesis, rigorous analytical differentiation between glucoside and galactoside isomers, and its emerging pharmacological role as a potent
Chemical Identity and Biosynthesis[1]
Structural Characteristics
Syringetin is the 3',5'-dimethyl ether of myricetin.[1] The "hexoside" designation typically refers to the attachment of a glucose or galactose moiety at the C3 position of the C-ring.[1]
-
Molecular Formula:
[1] -
Molecular Weight: 508.43 g/mol [1]
-
Aglycone: Syringetin (m/z ~345 in negative ion mode)[1]
-
Key Feature: The presence of two methoxy groups on the B-ring significantly alters the compound's interaction with biological membranes and enzymes compared to myricetin.[1]
Biosynthetic Pathway
The biosynthesis of syringetin-3-O-hexoside follows the general phenylpropanoid pathway, diverging at the flavonoid branch.[1] The critical steps involve the hydroxylation of dihydroquercetin to dihydromyricetin, followed by oxidation to myricetin. The methylation step (catalyzed by O-methyltransferases) and glycosylation step (catalyzed by UDP-glycosyltransferases) can occur in varying orders depending on the plant species (e.g., Vitis vinifera vs. Catharanthus roseus).
Figure 1: Biosynthetic Pathway of Syringetin Glycosides
Caption: Biosynthetic progression from Phenylalanine to Syringetin glycosides, highlighting the critical methylation (OMT) and glycosylation steps.
Analytical Methodologies
Extraction Protocol
Isolation of syringetin glycosides requires preventing hydrolysis of the glycosidic bond and oxidation of the aglycone.[1]
Protocol: Optimized Extraction from Plant Matrix (e.g., Vitis skins or Brassica leaves) [1]
-
Lyophilization: Freeze-dry plant material to arrest enzymatic degradation.[1]
-
Defatting (Optional): Wash with n-hexane to remove lipids/chlorophyll if the matrix is lipid-rich.[1]
-
Extraction:
-
Purification:
LC-MS/MS Profiling & Isomer Differentiation
Differentiation between Syringetin-3-O-glucoside and Syringetin-3-O-galactoside is critical, as they often co-elute.
Table 1: Mass Spectrometry Parameters (Negative Ion Mode)
| Parameter | Setting / Value | Rationale |
| Ionization Source | ESI Negative ( | Phenolic hydroxyls deprotonate readily; cleaner background than positive mode.[1] |
| Precursor Ion | Corresponds to Syringetin ( | |
| Product Ion 1 | Loss of hexose moiety ( | |
| Product Ion 2 | Radical cleavage of methyl group ( | |
| Differentiation | Retention Time | On C18 columns, Galactoside typically elutes beforeGlucoside due to axial vs. equatorial hydroxyl orientation.[1] |
Figure 2: Analytical Workflow for Identification
Caption: LC-MS/MS workflow for the identification of Syringetin-3-O-hexoside, utilizing characteristic fragmentation patterns.
Pharmacological Mechanisms[1][4][6]
Alpha-Glucosidase Inhibition (Anti-Diabetic Potential)
Syringetin-3-O-hexoside has demonstrated superior inhibitory activity against
-
Mechanism: The compound acts as a competitive inhibitor.[1] The sugar moiety mimics the natural substrate (disaccharides), while the hydrophobic methylated B-ring interacts strongly with the enzyme's hydrophobic pocket, stabilizing the complex.[1]
-
Potency: Studies on Cercis chinensis extracts indicate an
of ~11.94 for the hexoside fraction, significantly lower than acarbose.[1]
Antioxidant Activity
While methylation generally reduces the radical scavenging capacity compared to free hydroxyls (as seen in myricetin), syringetin glycosides retain significant antioxidant potential.[1]
-
Pathway: They scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[1]
-
Bioavailability: The methylation increases metabolic stability, potentially allowing the glycoside to reach target tissues more effectively than non-methylated analogs before deglycosylation occurs in the gut.[1]
Figure 3: Mechanism of Action (Alpha-Glucosidase Inhibition)
Caption: Pharmacological mechanism of Syringetin-3-O-hexoside in managing postprandial hyperglycemia via enzyme inhibition.
References
-
Chmiel, M., & Stompor-Gorący, M. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review.[1] Nutrients, 14(23), 5157.[1] Link
-
Downey, M. O., & Rochfort, S. (2008). Simultaneous separation by reversed-phase high-performance liquid chromatography of all anthocyanins and flavonols in grape skin extracts.[1] Journal of Chromatography A, 1201(1), 43-47.[1] Link
-
Wu, T., et al. (2022). Screening and characterization of potential α-glucosidase inhibitors from Cercis chinensis Bunge fruits using ultrafiltration coupled with HPLC-ESI-MS/MS.[1] Food Chemistry, 372, 131316.[1] Link
-
Latiff, N. A., et al. (2018). Liquid chromatography tandem mass spectrometry for the detection and validation of quercetin-3-O-rutinoside and myricetin from fractionated Labisia pumila var.[3] alata. Malaysian Journal of Analytical Sciences, 22(5), 817-827.[1] Link
-
Jeong, S. Y., et al. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea.[1] Molecules, 26(5), 1438.[1] Link
Sources
- 1. Antioxidant, Alpha-Glucosidase Inhibition Activities, In Silico Molecular Docking and Pharmacokinetics Study of Phenolic Compounds from Native Australian Fruits and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Unambiguous Structural Elucidation of Syringetin-3-O-hexoside using 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural elucidation of Syringetin-3-O-hexoside, a naturally occurring flavonoid glycoside. We present a detailed protocol leveraging a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically, ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). This guide is designed for researchers in natural product chemistry, pharmacology, and drug development, offering a robust framework for unambiguous molecular structure determination. The causality behind experimental choices is explained, ensuring that the protocol is not just a series of steps, but a self-validating analytical system.
Introduction: The Challenge of Flavonoid Glycosides
Syringetin, an O-methylated flavonol found in various plants including red grapes, possesses a range of biological activities.[1][2] In nature, flavonoids frequently exist as glycosides, where one or more sugar moieties are attached to the aglycone core.[2] This glycosylation significantly impacts their bioavailability, solubility, and pharmacological profile. Syringetin-3-O-hexoside, where a six-carbon sugar (a hexose) is attached at the 3-position, is a representative example of this important class of natural products.[3]
The precise determination of the hexose identity (e.g., glucose, galactose), its stereochemistry, and, most critically, its point of attachment to the syringetin aglycone is essential for structure-activity relationship (SAR) studies. While 1D ¹H and ¹³C NMR provide initial fingerprints, they are often insufficient for complete structural assignment due to signal overlap and the complexity of the spin systems, especially within the sugar moiety.[4][5] 2D NMR spectroscopy provides the necessary resolution and correlation data to overcome these ambiguities.[6]
This document outlines a systematic approach to:
-
Assign all ¹H and ¹³C chemical shifts for both the syringetin aglycone and the hexose moiety.
-
Confirm the sequence and connectivity of atoms within the hexose ring.
-
Unambiguously determine the glycosylation site at the C-3 position of the syringetin core.
The Strategic Application of 2D NMR
The structural elucidation of a flavonoid glycoside is a puzzle. Each 2D NMR experiment provides specific pieces of information, and by combining them, a complete picture of the molecule emerges.
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH or ³JHH coupling).[7] Its primary role here is to establish the proton connectivity within the individual spin systems of the molecule: tracing the proton network in the A- and B-rings of the aglycone and, crucially, mapping the proton sequence around the hexose ring from H-1'' to H-6''.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a carbon atom (¹JCH).[8] It is the cornerstone of carbon signal assignment. By identifying the proton's chemical shift, we can definitively assign the chemical shift of the carbon it is bonded to. This is invaluable for resolving the crowded carbon spectrum of the sugar moiety.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the molecular fragments. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[9] The key application in this context is to bridge the gap between the aglycone and the sugar. A correlation between the anomeric proton of the hexose (H-1'') and a carbon in the syringetin core provides definitive proof of the glycosylation site.[7][10]
The logical flow of these experiments forms a self-validating workflow, as illustrated below.
Caption: Workflow for 2D NMR-based structural elucidation.
Experimental Protocol
Sample Preparation
-
Compound Purity: Ensure the isolated Syringetin-3-O-hexoside is of high purity (>95%), as impurities will complicate spectral analysis. Purity can be assessed by HPLC-UV or LC-MS.
-
Sample Quantity: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices for flavonoids.[11] DMSO-d₆ is often preferred as it allows for the observation of exchangeable hydroxyl protons, though it can obscure some signals. For this protocol, we will use CD₃OD, which provides sharp signals for the core structure.
-
Dissolution: Dissolve the sample in 0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube. Ensure complete dissolution by gentle vortexing or sonication.
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference internally to the residual solvent signal (CD₃OD: δH ≈ 3.31 ppm, δC ≈ 49.0 ppm).
NMR Data Acquisition
The following parameters are provided for a 500 MHz spectrometer and should be adapted as necessary for other field strengths.[8]
| Experiment | Parameter | Recommended Value | Purpose |
| ¹H NMR | Pulse Program | zg30 | Standard proton spectrum acquisition. |
| Number of Scans | 16-64 | To achieve adequate signal-to-noise (S/N). | |
| Spectral Width | ~12 ppm (0-12 ppm) | To cover all aromatic, aliphatic, and methoxy protons. | |
| Acquisition Time | ~3.4 s | To ensure good digital resolution. | |
| ¹³C NMR | Pulse Program | zgpg30 | Proton-decoupled carbon spectrum. |
| Number of Scans | 1024-4096 | ¹³C is less sensitive, requiring more scans. | |
| Spectral Width | ~220 ppm (0-220 ppm) | To cover carbonyl, aromatic, and aliphatic carbons. | |
| COSY | Pulse Program | cosygpqf | Gradient-selected, phase-sensitive COSY. |
| Data Points (F2 x F1) | 2048 x 256 | Defines the resolution in each dimension. | |
| Number of Scans | 4-8 per increment | Balances sensitivity and experiment time. | |
| HSQC | Pulse Program | hsqcedetgpsisp2.3 | Edited HSQC to differentiate CH/CH₃ from CH₂ signals. |
| Data Points (F2 x F1) | 2048 x 256 | ||
| Spectral Width (F2/¹H) | ~12 ppm | ||
| Spectral Width (F1/¹³C) | ~180 ppm | Focused on the expected carbon chemical shift range. | |
| ¹JCH Coupling Constant | 145 Hz | Average value for one-bond C-H coupling. | |
| HMBC | Pulse Program | hmbcgpndqf | Gradient-selected HMBC. |
| Data Points (F2 x F1) | 2048 x 256 | ||
| Long-range J Delay | 62.5 ms (optimized for ⁸JCH = 8 Hz) | Critical parameter for observing 2- and 3-bond correlations.[11][12] |
Data Analysis and Structural Elucidation
Predicted ¹H and ¹³C NMR Data
The following table presents the expected chemical shifts for Syringetin-3-O-hexoside (using glucoside as the hexose example) in CD₃OD. These values are compiled based on data for the syringetin aglycone and known glycosylation effects on similar flavonols.[11][13]
| Position | δC (ppm) - Predicted | δH (ppm) - Predicted (Multiplicity, J in Hz) | Key 2D Correlations |
| Aglycone (Syringetin) | |||
| 2 | 158.5 | - | HMBC from H-2', H-6' |
| 3 | 135.0 | - | HMBC from H-1'' (Glycosylation site) |
| 4 | 178.0 | - | HMBC from H-6, H-8, H-2', H-6' |
| 5 | 162.5 | - | HMBC from H-6 |
| 6 | 99.5 | 6.25 (d, 2.0) | COSY with H-8; HMBC to C-5, C-7, C-8, C-10 |
| 7 | 165.0 | - | HMBC from H-6, H-8 |
| 8 | 94.5 | 6.45 (d, 2.0) | COSY with H-6; HMBC to C-6, C-7, C-9, C-10 |
| 9 | 159.0 | - | HMBC from H-8 |
| 10 | 105.0 | - | HMBC from H-6, H-8 |
| 1' | 122.0 | - | HMBC from H-2', H-6' |
| 2', 6' | 108.0 | 7.40 (s) | HMBC to C-2, C-4, C-1', C-3', C-4', C-5' |
| 3', 5' | 149.0 | - | HMBC from H-2', H-6', OMe |
| 4' | 140.0 | - | HMBC from H-2', H-6' |
| 3', 5'-OMe | 57.0 | 3.85 (s) | HMBC to C-3', C-5' |
| Hexose Moiety (Glucoside) | |||
| 1'' | 104.0 | 5.35 (d, 7.5) | COSY with H-2''; HMBC to C-3 |
| 2'' | 75.5 | 3.50 (m) | COSY with H-1'', H-3'' |
| 3'' | 78.0 | 3.45 (m) | COSY with H-2'', H-4'' |
| 4'' | 71.5 | 3.40 (m) | COSY with H-3'', H-5'' |
| 5'' | 78.5 | 3.60 (m) | COSY with H-4'', H-6a'', H-6b'' |
| 6'' | 62.5 | 3.75 (m), 3.90 (m) | COSY with H-5'' |
Step-by-Step Spectral Interpretation
-
Aglycone Proton Assignment (COSY): In the aromatic region, a weak meta-coupling (⁴JHH) is expected in the COSY spectrum between H-6 (δ ≈ 6.25) and H-8 (δ ≈ 6.45), confirming their positions on the A-ring. The B-ring protons H-2' and H-6' will appear as a two-proton singlet (δ ≈ 7.40) due to symmetrical substitution. The sharp six-proton singlet for the two methoxy groups (δ ≈ 3.85) is also characteristic.
-
Hexose Proton Spin System (COSY): Starting from the anomeric proton (H-1'', δ ≈ 5.35), which is typically the most downfield sugar proton, the entire hexose proton network can be traced in the COSY spectrum. A clear correlation path should be visible from H-1'' → H-2'' → H-3'' → H-4'' → H-5'' → H-6''. This confirms the presence of a complete hexose ring system.
-
Direct C-H Assignment (HSQC): The HSQC spectrum provides the direct one-bond correlations. For example, the proton at δ 6.25 (H-6) will show a cross-peak to the carbon at δ 99.5 (C-6). This is repeated for every protonated carbon, allowing for the complete and unambiguous assignment of all carbons directly attached to protons in both the aglycone and the sugar moiety.
-
Structural Assembly and Glycosylation Site Confirmation (HMBC): The HMBC spectrum is the final and most critical piece of the puzzle.
-
Intra-residue correlations confirm the assignments made with COSY and HSQC. For example, the methoxy protons (δ ≈ 3.85) will show a three-bond correlation to the C-3' and C-5' carbons (δ ≈ 149.0).
-
The Inter-residue (Glycosidic) Linkage: The defining correlation for Syringetin-3-O-hexoside is the three-bond coupling between the anomeric proton of the sugar (H-1'') and the C-3 carbon of the syringetin aglycone. This HMBC cross-peak provides irrefutable evidence that the hexose is attached at the 3-position. The absence of a correlation from H-1'' to any other aglycone carbon, and the characteristic downfield shift of C-3 upon glycosylation, validates this assignment.[7]
-
Caption: Key HMBC correlations for Syringetin-3-O-hexoside.
Conclusion
The combination of COSY, HSQC, and HMBC spectroscopy provides a powerful and definitive method for the structural elucidation of flavonoid glycosides like Syringetin-3-O-hexoside. By systematically identifying proton spin systems (COSY), assigning directly bonded carbons (HSQC), and establishing long-range connectivity (HMBC), every atom in the molecule can be placed with high confidence. The key diagnostic correlation is the HMBC cross-peak between the anomeric proton of the sugar and the C-3 of the aglycone, which unambiguously confirms the site of glycosylation. This robust, self-validating methodology is indispensable for the accurate characterization of novel natural products and is a cornerstone of modern drug discovery from natural sources.
References
-
Chromolaena tacotana (Klatt) R.M. King & H. Rob. Source of Flavonoids with. Antiproliferative and Antioxidant Activity. (2020). PharmacologyOnLine. Available at: [Link]
-
Cui, B. et al. (2009). Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata. Molecules. Available at: [Link]
-
Febriany, S. et al. (2018). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Rasayan Journal of Chemistry. Available at: [Link]
-
Kulić, Ž. et al. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica. Available at: [Link]
-
Paudel, P. et al. (2018). Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana. Molecules. Available at: [Link]
-
Becerra-Martínez, E. et al. (1993). Kaempferol-3-O-glucosyl(1-2)rhamnoside from Ginkgo biloba and a reappraisal of other 3-O-diglycosides of kaempferol and quercetin. Phytochemistry. Available at: [Link]
-
PubChem. (2026). Syringetine-3-O-Glucoside. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Syringetin. National Center for Biotechnology Information. Available at: [Link]
-
Wang, Y. et al. (2023). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules. Available at: [Link]
-
Wei, Y. et al. (2019). Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida. Frontiers in Plant Science. Available at: [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Structure of kaempferol-3-O-robinoside-7-O-glucoside (1)... Available at: [Link]
-
Kim, M. J. et al. (2022). Molecular Networking-Guided Annotation of Flavonoid Glycosides from Quercus mongolica Bee Pollen. Metabolites. Available at: [Link]
-
Wolfender, J. L. et al. (2016). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive NMR and HPLC experiments. Journal of Chromatography A. Available at: [Link]
-
University of Regensburg. (n.d.). Isolation of Kaempferol Glycosides from Ginkgo biloba Leaves and Synthesis, Identification and Quantification of their major in. Available at: [Link]
-
ACS Publications. (n.d.). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Available at: [Link]
-
ResearchGate. (n.d.). 1 H (600 MHz, CD 3 OD) and 13 C NMR (150 MHz, CD 3 OD) data of quercetin-3-O. Available at: [Link]
-
PubChem. (n.d.). 5,7-Dihydroxy-2-(4-Hydroxy-3,5-Dimethoxyphenyl)-3-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxychromen-4-One. National Center for Biotechnology Information. Available at: [Link]
-
Liu, Y. et al. (2022). Characterization of Two Key Flavonoid 3-O-Glycosyltransferases Involved in the Formation of Flower Color in Rhododendron Delavayi. International Journal of Molecular Sciences. Available at: [Link]
-
Hernandez, I. et al. (2019). NMR 1H Confirmation of Gossypetin-3'-O-Glucoside in Talipariti elatum (Sw.) Malvaceae. Acta Scientific. Available at: [Link]
-
Kulić, Ž. et al. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica. Available at: [Link]
-
ResearchGate. (n.d.). NMR data of myricetin rhamnodiglucoside in CD 3 OD. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,7-Dihydroxy-2-(4-Hydroxy-3,5-Dimethoxyphenyl)-3-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxychromen-4-One | C23H24O13 | CID 5321577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ukm.my [ukm.my]
- 7. mdpi.com [mdpi.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Syringetin | C17H14O8 | CID 5281953 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol: Alpha-Glucosidase Inhibition Assay for Syringetin-3-O-hexoside
[1][2][3]
Abstract & Application Scope
This application note details a standardized protocol for evaluating the alpha-glucosidase inhibitory potential of Syringetin-3-O-hexoside (S3H), a methylated flavonol glycoside found in Cercis chinensis, Tamarix, and Brassica species. Unlike aglycones, the glycosylated moiety of S3H presents unique steric challenges and solubility profiles that require specific assay optimization.[1]
This guide focuses on the chromogenic p-nitrophenyl-α-D-glucopyranoside (pNPG) assay , optimized for both high-throughput screening (using Saccharomyces cerevisiae enzyme) and physiological relevance validation (using Rat Intestinal Acetone Powder).[1]
Target Audience: Medicinal Chemists, Pharmacologists, and Metabolic Disease Researchers.[1]
Introduction & Mechanism
Type 2 Diabetes Mellitus (T2DM) management often targets postprandial hyperglycemia by inhibiting alpha-glucosidase, the enzyme responsible for hydrolyzing complex carbohydrates into absorbable glucose.[2][1][3][4]
Syringetin-3-O-hexoside is structurally distinct due to the methylation of the B-ring (3',5'-dimethoxy-4'-hydroxy) and the glycosidic linkage at the C3 position.
-
Significance: Methylation improves metabolic stability compared to myricetin, while the glycoside moiety enhances water solubility but may alter binding affinity to the enzyme's active site.[1]
-
Mechanism of Action: Flavonoids typically act as competitive or mixed-type inhibitors.[1] The planar chromone scaffold mimics the transition state of the pyranosyl cation, while the hydroxyl groups form hydrogen bonds with active site residues (e.g., Asp352, Glu411 in yeast models).[1]
Materials & Reagents
Critical Reagents
| Reagent | Specification | Purpose |
| Enzyme Source A (Screening) | High-throughput primary screening.[1] | |
| Enzyme Source B (Validation) | Rat Intestinal Acetone Powder (Sigma I1630) | Physiological relevance (mammalian homology).[1] |
| Substrate | p-Nitrophenyl- | Chromogenic substrate (releases pNP).[1] |
| Test Compound | Syringetin-3-O-hexoside (HPLC grade >98%) | Target inhibitor.[1] |
| Positive Control | Acarbose | Standard pharmaceutical benchmark.[1] |
| Stop Solution | 0.2 M Na | Terminates reaction; shifts pNP to yellow phenolate.[1] |
Buffer Preparation[4][7]
-
Phosphate Buffer (100 mM, pH 6.8): Dissolve 6.8 g of KH
PO in 450 mL distilled water. Adjust pH to 6.8 using 1 M NaOH.[1] Dilute to 500 mL.
Experimental Protocol
Enzyme Preparation[2][3][4][7][8]
-
Yeast Enzyme: Dissolve lyophilized powder in cold Phosphate Buffer (pH 6.8) to a stock concentration of 1.0 U/mL .[1] Aliquot and store at -20°C. Dilute to 0.1 U/mL immediately before use.
-
Rat Intestinal Enzyme: Suspend 100 mg of rat intestinal acetone powder in 3 mL of ice-cold Phosphate Buffer. Sonicate for 12 cycles (30s on, 30s off) at 4°C. Centrifuge at 10,000
g for 20 mins at 4°C. Use the supernatant as the enzyme source.
Syringetin-3-O-hexoside Preparation[1][5]
-
Stock Solution: Dissolve S3H in 100% DMSO to create a 10 mM stock.
-
Working Dilutions: Serially dilute in Phosphate Buffer to achieve concentrations ranging from 10
M to 500 M.
Assay Workflow (96-Well Format)
The following diagram illustrates the precise liquid handling workflow to ensure kinetic accuracy.
Figure 1: Step-by-step liquid handling workflow for the colorimetric alpha-glucosidase inhibition assay.
Step-by-Step Procedure:
-
Blank Wells: Add 20
L Buffer + 20 L Enzyme. -
Sample Wells: Add 20
L S3H Dilution + 20 L Enzyme. -
Control Wells: Add 20
L Acarbose + 20 L Enzyme. -
Background Control: Add 20
L S3H Dilution + 20 L Buffer (No Enzyme) – Critical for correcting the intrinsic color of flavonoids. -
Pre-Incubation: Incubate plate at 37°C for 10 minutes. This allows the inhibitor to bind the enzyme active site.[1]
-
Initiation: Add 20
L of 5 mM pNPG to all wells. -
Reaction: Incubate at 37°C for 20 minutes.
-
Termination: Add 80
L of 0.2 M Na CO . -
Measurement: Read absorbance at 405 nm using a microplate reader.
Data Analysis & Validation
Calculation of % Inhibition
The raw absorbance data must be corrected for background absorbance (color of the Syringetin compound itself).[1]
- : Enzyme + Substrate (No Inhibitor)[1]
- : Enzyme + Substrate + Inhibitor[1]
- : Buffer + Substrate + Inhibitor (No Enzyme)[1]
IC50 Determination
Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or Origin.[1]
-
Expected IC50 Reference: Syringetin glycosides often exhibit IC50 values in the range of 10–50
g/mL (approx. 20–100 M), often comparable to or slightly less potent than Acarbose depending on the specific hexose moiety.[1]
Kinetic Mode of Action (Lineweaver-Burk)
To determine if S3H is competitive, non-competitive, or mixed, perform the assay at varying substrate concentrations (0.5, 1.0, 2.5, 5.0 mM pNPG) and varying inhibitor concentrations.[1]
Figure 2: Decision logic for interpreting Lineweaver-Burk plots to determine the mechanism of action.
Troubleshooting & Expert Notes
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | S3H solubility limit exceeded. | Do not exceed 500 |
| High Background Absorbance | Oxidized flavonoid color.[1] | Mandatory: Use Sample Blanks (No Enzyme) for every concentration point. |
| Low Enzyme Activity | Freeze-thaw damage.[1] | Aliquot enzyme into single-use tubes. Do not refreeze. |
| Non-Linear Kinetics | Substrate depletion.[1] | Reduce incubation time to 10-15 mins or reduce enzyme concentration. |
References
-
Wu, J., et al. (2022). Screening and characterization of potential α-glucosidase inhibitors from Cercis chinensis Bunge fruits.[1] Food Chemistry.[1] Link[5][1]
-
Proença, C., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link
-
Tadera, K., et al. (2006). Inhibition of alpha-glucosidase and alpha-amylase by flavonoids.[1] Journal of Nutritional Science and Vitaminology.[1] Link
-
Simamora, A., et al. (2020). Kinetic Study of Alpha-Glucosidase Inhibition by Syringetin.[1] Journal of Physics: Conference Series.[1] Link[1]
Sources
- 1. Antioxidant, Alpha-Glucosidase Inhibition Activities, In Silico Molecular Docking and Pharmacokinetics Study of Phenolic Compounds from Native Australian Fruits and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Antioxidant Capacity Profiling of Syringetin-3-O-hexoside via DPPH and ABTS Assays
[1][2]
Introduction & Molecule Profile[1][2]
Syringetin-3-O-hexoside is a methylated flavonol glycoside found in various botanical sources, including Vitis vinifera (grapes) and coniferous needles.[1] Structurally, it consists of the aglycone syringetin (3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one) glycosylated at the C3 position.[1]
Scientific Context & Structure-Activity Relationship (SAR)
Understanding the structural limitations of this molecule is critical for interpreting assay results.[1] Unlike potent antioxidants like Quercetin, Syringetin-3-O-hexoside exhibits a distinct antioxidant profile due to two key structural features:
-
B-Ring Methoxylation: The presence of methoxy groups (-OCH₃) at positions 3' and 5' flanks the single 4'-OH group.[1] While this increases lipophilicity and metabolic stability, it introduces steric hindrance that can affect the kinetics of radical scavenging compared to catechol-structured flavonoids [1].
-
C3-Glycosylation: The attachment of a hexose moiety (glucose/galactose) at the C3 position blocks the C3-hydroxyl group.[1] The C3-OH is crucial for the "catechol-like" radical stability via the 2,3-double bond and 4-keto group conjugation.[1] Consequently, the glycoside generally displays lower antioxidant capacity (lower TEAC values) than its aglycone counterpart [2].
This guide provides optimized protocols for DPPH and ABTS assays, specifically tuned for the solubility and kinetic profile of Syringetin-3-O-hexoside.[1]
Pre-Assay Preparation: Solubility & Standards
Critical Warning: Syringetin-3-O-hexoside has poor solubility in pure water.[1] Attempting to dissolve it directly in aqueous buffers (like PBS) will result in micro-precipitation, leading to erratic absorbance readings and false negatives.
Stock Solution Protocol
-
Solvent: Dimethyl Sulfoxide (DMSO) or HPLC-grade Methanol.[1]
-
Concentration: Prepare a primary stock of 10 mM .
-
Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.
Working Solutions
Protocol A: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay relies on a mix of Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[1] The purple DPPH radical is reduced to the yellow hydrazine form.[2]
Reagents
-
DPPH Reagent: 2,2-diphenyl-1-picrylhydrazyl (Sigma-Aldrich).[1]
-
Solvent: Methanol (HPLC Grade).[1]
-
Positive Control: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).[1]
Experimental Workflow
| Step | Action | Critical Note |
| 1. Preparation | Prepare 0.1 mM DPPH solution in Methanol. | Protect from light immediately.[1] Solution should be fresh (use within 4 hours). |
| 2. Baseline | Measure Absorbance ( | Target Absorbance: 0.70 ± 0.[1]05. Dilute if necessary.[1] |
| 3. Plating | Add 20 µL of Syringetin-3-O-hexoside (various concentrations) to a 96-well plate. | Range: 5 µM – 200 µM.[1] Include a solvent blank (MeOH only).[1] |
| 4. Reaction | Add 180 µL of DPPH solution to each well. | Use a multichannel pipette for consistency.[1] |
| 5. Incubation | Incubate for 30 minutes in the dark at Room Temperature (25°C). | Syringetin glycosides have slower kinetics than aglycones; 30 min is mandatory.[1] |
| 6. Measurement | Read Absorbance ( | Ensure no bubbles are present in the wells. |
Calculation
1Protocol B: ABTS Radical Cation Decolorization Assay
The ABTS assay measures the capacity to scavenge the cationic radical ABTS[3]•+. It is applicable to both lipophilic and hydrophilic systems, making it ideal for the amphiphilic nature of flavonoid glycosides.
Reagents
-
ABTS Salt: 7 mM solution in water.[1]
-
Oxidant: Potassium Persulfate (2.45 mM final concentration).[1]
-
Diluent: Ethanol or PBS (pH 7.4).
Experimental Workflow
| Step | Action | Critical Note |
| 1. Radical Generation | Mix 7 mM ABTS solution with 2.45 mM Potassium Persulfate (1:1 ratio). | Must be done 12–16 hours prior to assay. Store in dark at RT.[1] |
| 2. Dilution | Dilute the activated ABTS•+ stock with Ethanol (or PBS) until Absorbance at 734 nm is 0.70 ± 0.02 .[1] | This is the "Working Solution". Stable for ~2 days at 4°C. |
| 3.[1] Plating | Add 10 µL of Syringetin-3-O-hexoside (diluted in Ethanol) to wells. | Keep sample volume low (10 µL) to minimize solvent effects.[1] |
| 4. Reaction | Add 190 µL of ABTS Working Solution. | |
| 5. Incubation | Incubate for 6 minutes in the dark at Room Temperature. | Reaction is faster than DPPH; 6 minutes is standard endpoint [3].[1] |
| 6. Measurement | Read Absorbance at 734 nm . | 734 nm is preferred over 415 nm to reduce interference from plant pigments.[1] |
Mechanistic Visualization & SAR
The following diagram illustrates the comparative scavenging pathways and the structural impact of the Syringetin-3-O-hexoside molecule.
Figure 1: Mechanistic pathway of Syringetin-3-O-hexoside interaction with DPPH and ABTS radicals, highlighting Structural-Activity Relationship (SAR) limitations.[1]
Data Analysis & Reporting
To ensure reproducibility (Trustworthiness), report your data using Trolox Equivalent Antioxidant Capacity (TEAC) rather than just % inhibition.
-
Standard Curve: Run a serial dilution of Trolox (10 µM – 500 µM) alongside your samples.[1]
-
Linear Regression: Plot Concentration (X) vs. % Inhibition (Y) for Trolox. Obtain the equation
. -
Calculation:
Note: A TEAC < 1.0 indicates the sample is less potent than Trolox (expected for Syringetin glycosides).[1]
Typical Results Interpretation
-
DPPH IC50: Expect values higher (less potent) than Quercetin-3-O-glucoside due to the B-ring methoxylation.[1]
-
ABTS: Often shows higher sensitivity for this compound than DPPH due to steric accessibility of the small ABTS radical compared to the bulky DPPH radical.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation | High water content in DPPH assay.[1] | Ensure Syringetin stock is in DMSO; keep final water % in DPPH assay < 5%.[1] |
| Non-linear kinetics | Slow reaction rate of glycosides.[1] | Extend incubation time to 45 or 60 mins and check for plateau. |
| Negative Absorbance | Sample color interference. | Run a "Color Blank" (Sample + Solvent without Radical) and subtract this absorbance from the final reading. |
| High Variability | Evaporation in 96-well plate. | Seal the plate with parafilm during incubation. |
References
-
Chmiel, M., & Stompor-Gorący, M. (2022).[1][4][5] The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Nutrients, 14(23), 5157.[4][5] [Link]
-
Xiao, J., Capanoglu, E., Jassbi, A. R., & Miron, A. (2016). Advance on the Flavonoid C-glycosides and Health Benefits.[6][1][5] Critical Reviews in Food Science and Nutrition, 56(sup1), S29–S45. [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.[1] Free Radical Biology and Medicine, 26(9-10), 1231–1237.[1] [Link]
Sources
- 1. Syringetine-3-O-Glucoside | C23H24O13 | CID 20056942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study on Synergistic Antioxidant Effect of Typical Functional Components of Hydroethanolic Leaf Extract from Ginkgo Biloba In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives-A Summary Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Anti-Inflammatory Profiling of Syringetin-3-O-Hexoside
Introduction & Scientific Rationale
Syringetin-3-O-hexoside (S3H) is a methylated flavonol glycoside found in various medicinal plants (e.g., Salicornia, Brassica, and Vitis vinifera). Unlike its aglycone form (syringetin), the hexoside moiety (typically glucose or galactose) alters its solubility, bioavailability, and cellular uptake.
Chronic inflammation is driven by the overproduction of nitric oxide (NO), prostaglandin E2 (
Key Mechanistic Targets
-
Primary Readout: Inhibition of Nitric Oxide (NO) via iNOS suppression.[1]
-
Secondary Readout: Reduction of cytokines (TNF-
, IL-6).[1][2][3][4][5] -
Upstream Mechanism: Blockade of the NF-
B and MAPK signaling cascades.[2][4]
Experimental Strategy & Workflow
To ensure data integrity, the assay must distinguish between anti-inflammatory activity and cytotoxicity. A reduction in inflammatory markers caused by cell death is a false positive. Therefore, a viability assay is the mandatory first step.
Workflow Visualization
Figure 1: Sequential workflow ensuring that only non-toxic concentrations are advanced to functional screening.
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: Determine the Maximum Non-Toxic Concentration (MNTC) of Syringetin-3-O-hexoside.
Materials
-
Cell Line: RAW 264.7 (ATCC TIB-71).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Compound: Syringetin-3-O-hexoside (purity >98%).
Procedure
-
Seeding: Plate RAW 264.7 cells in 96-well plates at
cells/well in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% . -
Treatment: Aspirate media. Add fresh media containing S3H at varying concentrations (e.g., 5, 10, 25, 50, 100
M).-
Control: 0.1% DMSO (Vehicle).
-
Blank: Media only (no cells).
-
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours until purple formazan crystals form. -
Solubilization: Remove supernatant carefully. Add 100
L DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm .
Acceptance Criteria: Select concentrations where cell viability is
Protocol 2: Nitric Oxide (NO) Inhibition Screening
Objective: Quantify the ability of S3H to inhibit LPS-induced NO production.
Scientific Logic
LPS stimulates Toll-like Receptor 4 (TLR4), triggering iNOS expression and massive NO release. NO rapidly oxidizes to nitrite (
Procedure
-
Pre-treatment: Seed cells (
cells/well in 24-well plates). Adhere for 24h. Treat with S3H (selected non-toxic doses) for 1 hour prior to stimulation.-
Reasoning: Pre-treatment allows the compound to enter the cell and interact with signaling kinases before the inflammatory cascade is initiated.
-
-
Stimulation: Add LPS (final concentration 1
g/mL) to the wells without removing the S3H media.-
Positive Control:[6] Dexamethasone (1
M) + LPS. -
Negative Control: LPS only.
-
Basal Control: Media only (no LPS, no drug).
-
-
Incubation: Incubate for 18–24 hours.
-
Griess Assay:
-
Mix 100
L of culture supernatant with 100 L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). -
Incubate at room temperature for 10 mins (protect from light).
-
-
Quantification: Measure absorbance at 540 nm . Calculate nitrite concentration using a sodium nitrite (
) standard curve.
Data Presentation Template
| Group | Treatment | Conc.[1][2][3][4][6][7][8][9][10][11] ( | Nitrite ( | Inhibition (%) |
| Basal | Media Only | - | 1.2 ± 0.5 | - |
| Model | LPS Only | 1.0 | 45.0 ± 2.1 | 0% |
| Pos. Ctrl | Dexamethasone | 1.0 | 12.5 ± 1.2 | 72% |
| Exp. 1 | S3H | 10 | 38.0 ± 1.8 | 15% |
| Exp. 2 | S3H | 25 | 22.1 ± 1.5 | 51% |
| Exp. 3 | S3H | 50 | 14.0 ± 1.1 | 69% |
Protocol 3: Mechanistic Validation (NF- B Pathway)
Objective: Confirm that S3H acts by blocking the NF-
Pathway Visualization
Figure 2: Proposed mechanism of action. S3H prevents the degradation of I
Western Blot Procedure[2][3][11]
-
Lysis: Treat cells with S3H (1h) + LPS (30 min - 1h). Wash with cold PBS and lyse using RIPA buffer containing protease/phosphatase inhibitors.
-
Separation: Load 20–30
g protein per lane on 10% SDS-PAGE. -
Blotting: Transfer to PVDF membranes. Block with 5% BSA (Phospho-proteins require BSA, not milk).
-
Antibodies:
-
Primary: Anti-p-p65 (Ser536), Anti-p-I
B , Anti-iNOS, Anti-COX-2. -
Loading Control:
-Actin or GAPDH.
-
-
Detection: ECL Chemiluminescence.
Expected Result: S3H treatment should dose-dependently reduce the band intensity of p-p65 and iNOS compared to the LPS-only control.
References
-
Büchter, C., et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review.[7] International Journal of Molecular Sciences.
-
Lee, S.B., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food Science and Human Wellness.
-
Gong, G., et al. (2021). Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues.[8] Journal of Natural Products.
-
Kowalski, R., et al. (2021). Syringetin 3-O-galactoside and its anti-inflammatory potential in biological systems. MedChemExpress Product Data.
-
Yoon, W.J., et al. (2010). Anti-inflammatory effects of Scutellaria baicalensis water extract on LPS-activated RAW 264.7 macrophages. Journal of Ethnopharmacology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Mechanistic Profiling of Syringetin-3-O-hexoside Bioavailability: A Caco-2 Permeability & Hydrolysis Assay
Topic: Caco-2 cell permeability assay for Syringetin-3-O-hexoside bioavailability Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract
Syringetin-3-O-hexoside (S3H), a methylated flavonol glycoside found in Vitis vinifera (grapes) and Lilium species, exhibits potent antioxidant and osteogenic potential. However, its oral bioavailability is often limited by the glycosidic moiety, which hinders passive diffusion. This Application Note details a specialized Caco-2 permeability protocol designed to elucidate the absorption mechanism of S3H. Unlike standard small-molecule assays, this protocol integrates pH-gradient conditions to mimic the jejunal microclimate and includes simultaneous monitoring of the parent glycoside and its aglycone (syringetin) to quantify intestinal hydrolysis versus intact transport.
Introduction & Scientific Rationale
The Bioavailability Challenge
Flavonoid glycosides like S3H are hydrophilic and generally do not cross the intestinal epithelium via passive diffusion. Their absorption typically follows one of two pathways:
-
LPH-Mediated Hydrolysis: Lactase Phlorizin Hydrolase (LPH) on the brush border membrane hydrolyzes the hexose sugar, releasing the aglycone (Syringetin). The lipophilic aglycone then enters the cell via passive diffusion.[1]
-
Active Transport: Intact glycosides may be transported via Sodium-Dependent Glucose Transporter 1 (SGLT1), though this is sterically less favorable for bulky flavonols.[1]
Why Caco-2?
The Caco-2 cell line (human colorectal adenocarcinoma) differentiates into a monolayer morphologically and functionally resembling human enterocytes. Crucially for S3H, differentiated Caco-2 cells express LPH and efflux transporters (P-gp, MRP2), making them the gold standard for distinguishing between hydrolysis-dependent absorption and intact transport.
Syringetin Specifics
Syringetin is a dimethylated derivative of myricetin.[1][2] The O-methylation at the 3' and 5' positions increases metabolic stability and lipophilicity compared to its parent compounds, potentially enhancing the bioavailability of the aglycone once the sugar moiety is removed.
Experimental Design & Considerations
Physicochemical Stability & pH
Flavonoids are prone to auto-oxidation at neutral/alkaline pH.[1]
-
Strategy: Use a pH gradient (Apical pH 6.0–6.5 / Basolateral pH 7.4). The acidic apical environment mimics the jejunum and stabilizes the flavonoid, while the pH 7.4 basolateral side mimics the blood, creating a proton gradient that drives transport.
-
Additive: Ascorbic acid (0.5% w/v) is recommended in the stock solution to prevent oxidative degradation during the assay.
The "Hydrolysis Conundrum"
Standard permeability calculations (
-
Parent (S3H): To measure intact transport.
-
Metabolite (Syringetin): To measure surface hydrolysis and subsequent absorption.[1]
Concentration[1][3]
-
Dosing: 10–50 µM. Higher concentrations may saturate transporters (SGLT1) or enzymes (LPH), skewing results.
Materials & Equipment
-
Cell Line: Caco-2 cells (ATCC HTB-37), passage 30–50 (LPH expression is unstable in late passages).
-
Culture Medium: DMEM + 10% FBS, 1% NEAA, 1% Pen/Strep.[1][3]
-
Transport Buffer (Apical): HBSS buffered with 10 mM MES, pH 6.5.
-
Transport Buffer (Basolateral): HBSS buffered with 10 mM HEPES, pH 7.4.[1]
-
Test Compound: Syringetin-3-O-hexoside (purity >95%).[1]
-
Reference Standards: Syringetin (aglycone), Atenolol (low perm marker), Propranolol (high perm marker).
-
Inhibitors (Optional): Verapamil (P-gp inhibitor), Phloridzin (SGLT1 inhibitor).
-
Equipment: LC-MS/MS (Triple Quad), EVOM2/3 Voltohmmeter, 12-well Transwell® inserts (0.4 µm pore size, polycarbonate).
Detailed Protocol
Phase 1: Cell Culture & Differentiation[1]
-
Seeding: Seed Caco-2 cells at
cells/cm² on Transwell inserts. -
Maintenance: Change medium every 48 hours.
-
Differentiation: Culture for 21–24 days . This duration is non-negotiable; LPH and transporter expression peak only after fully established differentiation.[1]
-
QC Check: Measure Transepithelial Electrical Resistance (TEER).
Phase 2: Transport Assay (A-to-B and B-to-A)
Step 1: Buffer Preparation
-
Warm HBSS-MES (pH 6.[1]5) and HBSS-HEPES (pH 7.[1]4) to 37°C.[1][4][3][5]
-
Prepare S3H dosing solution (e.g., 20 µM) in HBSS-MES (for Apical dosing) and HBSS-HEPES (for Basolateral dosing).
-
Note: Keep DMSO concentration < 0.5% to avoid membrane disruption.[1]
Step 2: Equilibration
-
Wash monolayers twice with pre-warmed HBSS.[1]
-
Incubate with blank transport buffer for 30 min at 37°C.
Step 3: Dosing (Initiation)
-
Apical to Basolateral (A-B): Add 0.5 mL of S3H dosing solution (pH 6.5) to the Apical chamber. Add 1.5 mL of blank HBSS-HEPES (pH 7.4) to the Basolateral chamber.[1]
-
Basolateral to Apical (B-A): Add 1.5 mL of S3H dosing solution (pH 7.4) to the Basolateral chamber. Add 0.5 mL of blank HBSS-MES (pH 6.5) to the Apical chamber.[1][6]
Step 4: Sampling
-
Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.
-
Timepoints: 30, 60, 90, and 120 minutes.[1]
-
Procedure: Withdraw 100 µL from the receiver compartment and replace with fresh pre-warmed buffer immediately.
-
Donor Sampling: Collect samples from the donor compartment at T=0 and T=120 min to calculate Mass Balance (Recovery).
Step 5: Sample Processing
-
Immediately acidify samples with 10 µL of 10% Formic Acid (stabilizes the glycoside).
-
Add Internal Standard (e.g., Rutin or IS-labeled Syringetin).[1]
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer supernatant to LC-MS vials.
Analytical Method (LC-MS/MS)
Detection of nanomolar concentrations requires MS/MS.[1] UV is insufficient.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase:
-
Transitions (MRM):
Data Analysis & Interpretation
Apparent Permeability ( )
Calculate
- : Rate of permeation (slope of cumulative amount vs. time).[1]
-
: Surface area of the insert (
for 12-well). - : Initial donor concentration.
Mass Balance (Recovery)
-
Acceptance Criteria: 80% – 120%.[1] Low recovery indicates cellular accumulation, binding to plastic, or metabolic degradation.[1]
Efflux Ratio (ER)
-
ER > 2.0 indicates active efflux (likely P-gp or BCRP).[1]
-
Note: Methylated flavonoids are often P-gp substrates.[1]
Hydrolysis Ratio
If Syringetin (aglycone) appears in the receiver chamber while dosing S3H:
Visualization of Mechanisms
Figure 1: Transport Pathways of Syringetin-3-O-hexoside
This diagram illustrates the competing pathways: LPH-mediated hydrolysis followed by passive diffusion (dominant) versus potential SGLT1 transport and P-gp efflux.
Caption: Proposed absorption pathways: LPH hydrolysis dominates, releasing lipophilic aglycone. SGLT1 transport is minor.
Figure 2: Experimental Workflow
Step-by-step logic for the permeability assay.
Caption: Operational workflow ensuring monolayer integrity and precise pH-dependent sampling.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<70%) | Non-specific binding to plastic.[1] | Use glass inserts or add 0.1% BSA to receiver buffer (caution: BSA interferes with LC-MS).[1] |
| Low Recovery (<70%) | Chemical instability.[1] | Ensure Ascorbic Acid is in the buffer.[1] Process samples immediately on ice. |
| High Papp of Atenolol | Leaky monolayer.[1] | Check TEER. Ensure cells are typically 21+ days old.[1] Handle inserts gently.[1] |
| No Aglycone Detected | Low LPH expression. | Check passage number (must be <50).[1][5] Verify differentiation conditions. |
References
-
Bioavailability of Methylated Flavonoids: Chmiel, M., & Stompor-Gorący, M. (2022).[1] The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Nutrients, 14(23), 5157.[9]
-
Caco-2 Permeability Protocol: Hubatsch, I., Iskandar, E., & Artursson, P. (2007). Predictive permeability characteristics of Caco-2 and MDCKII cell lines. Nature Protocols, 2, 2111–2119.[1]
-
Flavonoid Glycoside Transport: Fang, Y., et al. (2017).[1] Structure-Permeability Relationship of Flavonoids in Caco-2 Cells. Nutrients, 9(12), 1-14.
-
LPH and Flavonoid Hydrolysis: Day, A. J., et al. (2000).[1] Deglycosylation of flavonoid and isoflavonoid glycosides by human small intestine and liver beta-glucosidase activity.[1] FEBS Letters, 468(2-3), 166-170.
-
Syringetin Structure & Properties: PubChem. (n.d.). Syringetin Compound Summary. National Library of Medicine.[1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Syringetin | C17H14O8 | CID 5281953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives-A Summary Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Hydrolysis of Syringetin-3-O-hexoside: A Strategic Approach to Producing Bioactive Syringetin
An Application Guide and Protocol
Abstract
This technical guide provides a comprehensive framework and detailed protocols for the enzymatic hydrolysis of Syringetin-3-O-hexoside to its aglycone, Syringetin. Syringetin, a methylated flavonol, exhibits a range of promising biological activities, but its natural occurrence is often in a glycosylated, less bioavailable form.[1] Enzymatic hydrolysis offers a highly specific and efficient method for cleaving the sugar moiety under mild conditions, thereby enhancing the compound's therapeutic potential. This document details the underlying principles, optimization strategies, step-by-step protocols for hydrolysis and product isolation, and robust analytical methods for reaction monitoring and validation, tailored for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: The Rationale for Enzymatic Deglycosylation
Syringetin (3,4′,5,7-tetrahydroxy-3′,5′-dimethoxyflavone) is a plant-derived flavonol recognized for its potent antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] In botanical sources such as red grapes, wine, and various medicinal plants, Syringetin is predominantly found as a glycoside, commonly Syringetin-3-O-hexoside (often a glucoside).[1][3][4][5]
Glycosylation, the attachment of sugar moieties, significantly increases the water solubility of flavonoids but can limit their bioavailability and biological efficacy. The aglycone (the non-sugar part) is often the form that is more readily absorbed and biologically active.[6] The process of removing this sugar group, known as deglycosylation or hydrolysis, is therefore a critical step in unlocking the full therapeutic potential of these natural compounds.
While chemical methods like acid hydrolysis can achieve this transformation, they are often non-specific and require harsh conditions that can lead to the degradation of the target aglycone and the formation of undesirable byproducts. In contrast, enzymatic hydrolysis provides a superior alternative, characterized by:
-
High Specificity: Enzymes target specific glycosidic linkages, minimizing side reactions.
-
Mild Reaction Conditions: Reactions are conducted at moderate temperatures and near-neutral pH, preserving the integrity of the flavonoid structure.
-
Environmental Sustainability: The process avoids the use of harsh chemicals, aligning with green chemistry principles.[7]
This guide focuses on the use of glycoside hydrolases, specifically β-glucosidase, to precisely cleave the hexose from Syringetin-3-O-hexoside.
Principle of the Enzymatic Reaction
The core of this method is the catalytic action of a glycoside hydrolase enzyme on the O-glycosidic bond. For Syringetin-3-O-hexoside, the bond connects the C3 hydroxyl group of the Syringetin backbone to a hexose sugar (like glucose). A β-glucosidase (EC 3.2.1.21) is typically the enzyme of choice for this transformation, as it specifically catalyzes the hydrolysis of terminal, non-reducing β-D-glucosyl residues.[7][8]
The reaction proceeds as follows:
Syringetin-3-O-hexoside + H₂O ---(β-Glucosidase)--> Syringetin + Hexose
This conversion can be effectively monitored by observing the disappearance of the substrate and the appearance of the aglycone product.
Materials and Reagents
Consumables and Chemicals
-
Syringetin-3-O-hexoside (Substrate)
-
Syringetin (Analytical Standard)
-
β-Glucosidase (e.g., from almonds or Aspergillus niger)
-
Alternative Enzymes: Naringinase or Snailase for broader specificity or complex extracts.[9][10]
-
Sodium Acetate Buffer (0.1 M)
-
Sodium Citrate Buffer (0.1 M)
-
Acetic Acid and Citric Acid (for pH adjustment)
-
Dimethyl Sulfoxide (DMSO, HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (or Trifluoroacetic Acid)
-
Deionized Water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
Equipment
-
Analytical Balance
-
pH Meter
-
Thermostatic Water Bath or Incubator
-
Vortex Mixer
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis or DAD detector
-
Reversed-Phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Rotary Evaporator (for solvent removal)
Experimental Protocols
A successful hydrolysis depends on optimizing key reaction parameters. The following protocols provide a systematic approach, from small-scale optimization to a preparative scale-up.
Protocol 1: Optimization of Hydrolysis Conditions
The causality behind optimization is to find the "sweet spot" where the enzyme exhibits maximal activity and stability. We will systematically vary pH, temperature, and time to determine the ideal conditions for your specific enzyme and substrate pair.
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a 1 mg/mL stock solution of Syringetin-3-O-hexoside. Due to the low aqueous solubility of many flavonoids, a co-solvent is often necessary.[7] Dissolve the substrate in DMSO first, then add buffer to achieve a final DMSO concentration of 10-20% (v/v).
-
pH Optimization:
-
Set up a series of 5 reactions in microcentrifuge tubes.
-
To each tube, add 100 µL of substrate stock.
-
Add 880 µL of a different buffer to each tube (e.g., citrate for pH 4.0, 4.5; acetate for pH 5.0, 5.5, 6.0).
-
Initiate the reaction by adding 20 µL of β-glucosidase solution (e.g., 100 U/mL).
-
Incubate all tubes at a constant temperature (e.g., 45°C) for a fixed time (e.g., 4 hours).
-
Terminate the reaction by adding 1 mL of methanol, vortex, and centrifuge. Analyze the supernatant by HPLC.
-
-
Temperature Optimization:
-
Using the optimal pH determined above, set up a series of 4 reactions.
-
Incubate each reaction at a different temperature (e.g., 37°C, 45°C, 55°C, 65°C) for a fixed time (e.g., 4 hours).
-
Terminate and analyze by HPLC.
-
Causality Note: Enzyme activity generally increases with temperature up to an optimum, after which thermal denaturation causes a rapid loss of activity.
-
-
Time Course Analysis:
-
Set up a larger single reaction using the optimal pH and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot, terminate the reaction with methanol, and analyze by HPLC to find the time required for maximum conversion.
-
Table 1: Summary of Recommended Optimization Parameters
| Parameter | Recommended Range | Rationale |
| pH | 4.0 - 6.0 | Most fungal and plant β-glucosidases have optima in the acidic range.[9] |
| Temperature | 37°C - 65°C | Balances reaction rate against enzyme thermal stability. |
| Enzyme Conc. | 1 - 10 U / mg substrate | Higher concentration increases rate but also cost; must be optimized. |
| Co-solvent | 10-20% DMSO | Enhances substrate solubility without significant enzyme inhibition.[11] |
| Incubation Time | 1 - 24 hours | Determined empirically to achieve >95% conversion. |
Protocol 2: Preparative Scale Hydrolysis and Product Isolation
Once optimal conditions are established, the reaction can be scaled up to produce a workable quantity of Syringetin.
Sources
- 1. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 5,7-Dihydroxy-2-(4-Hydroxy-3,5-Dimethoxyphenyl)-3-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxychromen-4-One | C23H24O13 | CID 5321577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Syringetin-3-O-hexoside in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the stability of Syringetin-3-O-hexoside in aqueous solutions. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Introduction to Syringetin-3-O-hexoside Stability
Syringetin-3-O-hexoside is a naturally occurring flavonoid glycoside with recognized antioxidant properties.[1] Like many polyphenolic compounds, its utility in aqueous formulations for research and pharmaceutical applications can be hampered by its limited stability. The degradation of Syringetin-3-O-hexoside is primarily influenced by environmental factors such as pH, temperature, light, and the presence of oxygen and metal ions. Understanding and mitigating these factors are crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of Syringetin-3-O-hexoside in aqueous solutions?
A1: The stability of Syringetin-3-O-hexoside, like other flavonoids, is compromised by several factors:
-
pH: Flavonoids are generally more stable in acidic conditions (pH 3-4) and become increasingly unstable in neutral to alkaline environments, which can lead to auto-oxidation and structural rearrangements.[2]
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions, including oxidation and hydrolysis of the glycosidic bond.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of the flavonoid structure.
-
Oxygen: The presence of dissolved oxygen is a major contributor to oxidative degradation.
-
Metal Ions: Trace amounts of metal ions, such as iron and copper, can catalyze oxidative reactions, leading to rapid degradation.
Q2: I've noticed a color change in my Syringetin-3-O-hexoside solution. What does this indicate?
A2: A color change, often to a brownish or yellowish hue, is a common indicator of flavonoid degradation. This is typically due to oxidation and the formation of polymeric degradation products. This visual change is often accompanied by a loss of biological activity.
Q3: What is the ideal temperature for storing my Syringetin-3-O-hexoside stock solutions?
A3: For optimal stability, stock solutions of Syringetin-3-O-hexoside should be stored at low temperatures. Refrigeration at 4°C is suitable for short-term storage, while freezing at -20°C or -80°C is recommended for long-term storage to minimize degradation.
Q4: How can I minimize the impact of light on my experiments with Syringetin-3-O-hexoside?
A4: To prevent photodegradation, always work with Syringetin-3-O-hexoside solutions in a dimly lit environment. Use amber-colored vials or wrap your containers in aluminum foil to protect them from light exposure, especially during long-term storage or prolonged experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Syringetin-3-O-hexoside.
Problem 1: Rapid loss of compound activity in my cell culture medium.
-
Question: I'm treating cells with Syringetin-3-O-hexoside, but I'm seeing inconsistent or lower-than-expected efficacy. Could the compound be degrading in my culture medium?
-
Answer and Protocol: Yes, this is a common issue. Cell culture media are typically buffered at a physiological pH (around 7.4), which is not optimal for flavonoid stability. Additionally, the presence of metal ions and dissolved oxygen in the medium can accelerate degradation.
Mitigation Protocol:
-
Prepare Fresh Solutions: Always prepare your Syringetin-3-O-hexoside working solutions immediately before adding them to your cell cultures.
-
Use a Stabilized Stock Solution: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and store it at -20°C or -80°C. Dilute the stock solution into your culture medium just before use.
-
Consider Co-treatment with Antioxidants: The addition of a low concentration of a biocompatible antioxidant, such as ascorbic acid (Vitamin C), to your culture medium may help to slow down the oxidative degradation of Syringetin-3-O-hexoside. However, it is crucial to run appropriate controls to ensure the antioxidant itself does not interfere with your experimental outcomes.
-
Problem 2: My aqueous solution of Syringetin-3-O-hexoside is turning cloudy or forming a precipitate.
-
Question: I've prepared an aqueous solution of Syringetin-3-O-hexoside, but it has become turbid. What is causing this and how can I fix it?
-
Answer and Protocol: Cloudiness or precipitation can be due to several factors, including low aqueous solubility of the compound or its degradation products, or interactions with components of your buffer.
Mitigation Protocol:
-
Adjust the pH: Ensure your buffer is in the acidic range (ideally pH 3-4) to improve both stability and solubility.
-
Use a Co-solvent: For preparing more concentrated solutions, consider using a co-solvent system. A mixture of water and a biocompatible organic solvent like ethanol or polyethylene glycol (PEG) can enhance solubility.
-
Employ Cyclodextrins for Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, forming inclusion complexes with enhanced water solubility and stability.
Experimental Protocol for Cyclodextrin Inclusion Complex Formation (Kneading Method): [3]
-
Accurately weigh equimolar amounts of Syringetin-3-O-hexoside and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Transfer the powders to a mortar.
-
Add a minimal amount of a water-methanol (1:1 v/v) solution to form a thick paste.
-
Knead the paste thoroughly for 30-45 minutes.
-
Dry the resulting solid in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
The resulting powder is the cyclodextrin inclusion complex of Syringetin-3-O-hexoside, which can be dissolved in aqueous solutions.
-
-
Problem 3: I am observing inconsistent results in my antioxidant assays.
-
Question: My antioxidant capacity measurements for Syringetin-3-O-hexoside are not reproducible. What could be the cause?
-
Answer and Protocol: Inconsistent results in antioxidant assays are often a direct consequence of compound degradation during the experiment. The assay conditions themselves (e.g., pH of the reaction buffer, exposure to air) can contribute to this.
Mitigation Protocol:
-
Control the pH of the Assay Buffer: Whenever possible, perform your antioxidant assays in a slightly acidic buffer to maintain the stability of the Syringetin-3-O-hexoside.
-
Minimize Oxygen Exposure: De-gas your buffers by sparging with an inert gas like nitrogen or argon before use.
-
Add a Chelating Agent: The presence of metal ions can significantly interfere with antioxidant assays. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers can sequester these ions.[4][5]
Recommended Buffer Additives for Enhanced Stability:
-
Ascorbic Acid: 50-100 µM
-
EDTA: 100 µM
-
-
Best Practices for Handling and Storage
To ensure the longevity and integrity of your Syringetin-3-O-hexoside, adhere to the following best practices:
-
Solid Compound: Store the solid (powder) form of Syringetin-3-O-hexoside at -20°C in a desiccator to protect it from moisture and light.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
-
Aqueous Solutions: Prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep the solution on ice and protected from light. For longer-term aqueous stability, consider the stabilization strategies outlined in this guide.
Visualization of Concepts
Degradation Pathways of Syringetin-3-O-hexoside
Caption: Factors leading to the degradation of Syringetin-3-O-hexoside.
Workflow for Stabilizing Syringetin-3-O-hexoside Solutions
Caption: Decision-making workflow for stabilizing solutions.
Quantitative Data Summary
| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Reference |
| 4.0 | 80 | 0.012 | [2] |
| 5.0 | 80 | 0.025 | [2] |
| 6.0 | 80 | 0.058 | [2] |
| 7.0 | 80 | 0.231 | [2] |
| 4.0 | 100 | 0.045 | [2] |
| 5.0 | 100 | 0.098 | [2] |
| 6.0 | 100 | 0.215 | [2] |
| 7.0 | 100 | 0.768 | [2] |
This data is for catechins and serves as an example of flavonoid degradation trends.
Experimental Protocols
Protocol for Monitoring Syringetin-3-O-hexoside Stability by HPLC
This protocol provides a framework for quantitatively assessing the stability of Syringetin-3-O-hexoside under various conditions.
1. Materials:
-
Syringetin-3-O-hexoside
-
HPLC-grade acetonitrile, methanol, and water
-
Acetic acid or formic acid
-
Buffers of desired pH
-
HPLC system with a DAD or UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Prepare a concentrated stock solution of Syringetin-3-O-hexoside in DMSO.
-
Prepare a series of aqueous solutions of Syringetin-3-O-hexoside at the desired concentrations by diluting the stock solution into different buffers (e.g., pH 4, 7, and 9).
-
Include any stabilizing agents (e.g., ascorbic acid, EDTA, cyclodextrins) in the test solutions.
3. Stability Study:
-
Incubate the prepared solutions under different conditions (e.g., various temperatures in a water bath, exposure to a UV lamp).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding an equal volume of cold methanol and store at -20°C until analysis.
4. HPLC Analysis:
-
Set up an HPLC method for the separation and quantification of Syringetin-3-O-hexoside. A typical method might involve a C18 column and a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% acetic acid) and acetonitrile.[6]
-
Monitor the elution profile at a wavelength corresponding to the maximum absorbance of Syringetin-3-O-hexoside (typically around 280 nm and 350 nm for flavonoids).
-
Inject the samples from the stability study and record the peak area of Syringetin-3-O-hexoside at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the concentration (or peak area) of Syringetin-3-O-hexoside versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the degradation rate constant (k).
-
Compare the rate constants under different conditions to determine the optimal storage and handling parameters.
References
-
Chmiel, M., & Stompor-Gorący, M. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Nutrients, 14(23), 5157. [Link]
-
Faria, A. R., et al. (2023). Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. Molecules, 28(24), 8199. [Link]
-
Chmiel, M., & Stompor-Gorący, M. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. MDPI. [Link]
-
Ordóñez-Santos, L. E., et al. (2016). Effects of blanching, acidification, or addition of EDTA on vitamin C and β-carotene stability during mango purée preparation. Food Science & Nutrition, 4(5), 731-737. [Link]
-
Chmiel, M., & Stompor-Gorący, M. (2022). (PDF) Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. ResearchGate. [Link]
-
Li, Y., et al. (2023). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 28(13), 5035. [Link]
-
Sridevi, S., et al. (2017). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. ResearchGate. [Link]
-
Manadas, B., et al. (2006). Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase. Journal of agricultural and food chemistry, 54(5), 1703-1709. [Link]
-
Hunninghake, R. (2005). Acute prooxidant effects of vitamin C in EDTA chelation therapy and long-term antioxidant benefits of therapy. Redox Report, 10(3), 149-155. [Link]
-
Damayanti, Y. (2016). How to ensure that your antioxidant is effective for your dosage forms?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 5,7-Dihydroxy-2-(4-Hydroxy-3,5-Dimethoxyphenyl)-3-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxychromen-4-One. PubChem. [Link]
-
da Silva, A. F. C., et al. (2007). Analytical HPLC-PAD chromatogram recorded at 254 nm of the compounds isolated from leaves of D. elliptica. Peak identification. ResearchGate. [Link]
-
de Brito, E. S., et al. (2012). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia, 22(1), 60-66. [Link]
-
Lucas, J. R., et al. (2007). Cyclodextrin Inclusion Complex Formation and Solid-State Characterization of the Natural Antioxidants α-Tocopherol and Quercetin. Journal of Agricultural and Food Chemistry, 55(26), 11034-11040. [Link]
-
P, P., & S, S. (2010). Optimization of Disodium Edetate and Few Potent Antioxidants Requirement for the Stabilization of Vitamin C in Solution. Research Journal of Pharmacy and Technology, 3(3), 819-822. [Link]
-
Hunninghake, R. (2005). Acute prooxidant effects of vitamin c in EDTA chelation therapy and long term antioxidant benefits of therapy. USDA ARS. [Link]
-
Chen, Z. Y., et al. (2013). Kinetic study of catechin stability: effects of pH, concentration, and temperature. Journal of food science, 78(1), C49-C55. [Link]
-
Jullian, C., et al. (2007). Inclusion complex formation of cyclodextrin with its guest and their applications. OAHOST. [Link]
-
D'Andrea, G. (2015). A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. Foods, 4(4), 603-618. [Link]
-
Wang, Y., et al. (2012). HPLC Determination of Quercetin in Three Plant Drugs from Genus Sedum and Conjecture of the Best Harvest Time. Pharmacognosy Journal, 4(32), 42-47. [Link]
-
Kulmukhamedova, A., et al. (2023). A new approach to the preparation of inclusion complexes with cyclodextrins and study of their stability by molecular dynam. Sciforum. [Link]
-
National Center for Biotechnology Information. (n.d.). Syringetin-3-O-galactoside. PubChem. [Link]
Sources
- 1. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
MS/MS fragmentation pattern analysis of Syringetin-3-O-hexoside
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers analyzing Syringetin-3-O-hexoside via LC-MS/MS.
Topic: MS/MS Fragmentation Pattern & Structural Elucidation Ticket ID: CHE-FLAV-508 Status: Resolved Last Updated: 2025-05-20[1]
Executive Summary: Compound Profile
Syringetin-3-O-hexoside is a methylated flavonol glycoside.[1][2] Its aglycone, Syringetin , is distinct from other flavonols (like quercetin or myricetin) due to the presence of two methoxy groups at the 3' and 5' positions of the B-ring.[1] This structural feature dictates its unique fragmentation behavior, specifically the propensity for radical methyl losses.
| Parameter | Detail |
| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one-3-O-hexoside |
| Formula | C₂₃H₂₄O₁₃ |
| Monoisotopic Mass | 508.1217 Da |
| Precursor Ion (ESI-) | m/z 507.11 [M-H]⁻ |
| Precursor Ion (ESI+) | m/z 509.13 [M+H]⁺ |
| Key Aglycone Ion | m/z 345.06 (Syringetin) |
Critical Workflows & Protocols
Ticket #101: Pre-Acquisition Method Optimization
User Query: "I am seeing low signal intensity for the aglycone fragments. What are the optimal ionization parameters?"
Support Resolution: Flavonoid glycosides containing methoxy groups require specific tuning to prevent in-source fragmentation while ensuring sufficient energy for MS2 cleavage.
Step-by-Step Protocol:
-
Ionization Mode: Select Negative Mode (ESI-) .[1]
-
Reasoning: Phenolic hydroxyl groups deprotonate easily, providing cleaner spectra and higher sensitivity than positive mode.
-
-
Collision Energy (CE): Use a Stepped CE approach (e.g., 20, 40, 60 eV).
-
Low CE (10-20 eV): Preserves the [M-H]⁻ precursor (m/z 507).[3]
-
Mid CE (30-40 eV): Cleaves the glycosidic bond to release the aglycone (m/z 345).
-
High CE (50+ eV): Fragments the aglycone (RDA cleavage, methyl losses) for structural confirmation.
-
-
Mobile Phase: Acidified Water/Acetonitrile (0.1% Formic Acid).[1]
-
Note: Avoid high concentrations of ammonium buffers, which can suppress ionization in negative mode.
-
Ticket #102: Interpreting the Fragmentation Pattern
User Query: "I see a cluster of ions around m/z 344 and 345. Which one is the real aglycone?"
Support Resolution: This is the hallmark of methoxylated flavonols.[1] Unlike simple flavonols, Syringetin displays a prominent radical aglycone ion .
The "Fingerprint" Spectrum (ESI-):
-
Primary Cleavage (Glycosidic Loss): The precursor [M-H]⁻ (m/z 507) loses the hexose moiety (neutral loss of 162 Da).[1]
-
Result: Aglycone anion [Y₀]⁻ at m/z 345 .[1]
-
-
Radical Formation (The "344" Anomaly): Homolytic cleavage is highly favored in methoxylated flavonoids.[1]
-
Methyl Radical Stripping: The methoxy groups (–OCH₃) on the B-ring are labile.[1]
Quantitative Diagnostic Table:
| m/z (ESI-) | Ion Identity | Fragment Type | Relative Abundance |
| 507.11 | [M-H]⁻ | Precursor | Variable (CE dependent) |
| 345.06 | [Aglycone-H]⁻ | Y₀ Ion | High |
| 344.05 | [Aglycone-2H][1]•⁻ | Radical Y₀ | Very High (Diagnostic) |
| 330.03 | [Y₀ - •CH₃]⁻ | Methyl Loss | Medium |
| 315.01 | [Y₀ - 2•CH₃]⁻ | Double Methyl Loss | Low-Medium |
| 151.00 | 1,3A⁻ | RDA Fragment (Ring A) | Medium |
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise degradation of Syringetin-3-O-hexoside.
Caption: MS/MS fragmentation pathway of Syringetin-3-O-hexoside in negative ion mode. Note the prominent radical pathway characteristic of methoxylated flavonoids.
Troubleshooting & FAQs
FAQ: Distinguishing Syringetin from Isobars
Q: How do I distinguish Syringetin-3-O-hexoside from Laricitrin-3-O-hexoside? A: While both are methylated myricetin derivatives, their mass and methylation patterns differ:
-
Syringetin (Dimethoxy): Precursor m/z 507.[1][3][9][10] Aglycone m/z 345. Characteristic loss of two methyl groups (345 → 330 → 315).[1]
-
Laricitrin (Monomethoxy): Precursor m/z 493.[1] Aglycone m/z 331. Characteristic loss of one methyl group (331 → 316).
-
Check: If your precursor is m/z 493, it is likely Laricitrin.[1] If m/z 507, it is Syringetin.[3][9]
FAQ: Hexoside Identity (Glucose vs. Galactose)
Q: Does the MS/MS spectrum tell me if it's a glucoside or galactoside? A: No. The neutral loss of 162 Da applies to both glucose and galactose (stereoisomers).
-
Solution: You must compare the Retention Time (RT) against authentic standards (Syringetin-3-O-glucoside vs. Syringetin-3-O-galactoside) using your specific LC gradient. Glucose usually elutes slightly earlier than galactose on C18 columns, but this is method-dependent.[1]
FAQ: The "Missing" RDA Fragment
Q: Why don't I see the B-ring RDA fragment? A: In negative mode, the charge is often retained on the A-ring fragment (m/z 151) because the 5,7-dihydroxy structure stabilizes the negative charge effectively.[1] The B-ring fragment (containing the methoxy groups) often remains as a neutral loss or has low ionization efficiency in this specific cleavage pathway.[1]
References
-
MassBank Record: Syringetin-3-O-glucoside MS/MS Spectrum (LC-ESI-QTOF). Accession: MSBNK-RIKEN-PR100817.[1]
-
Tohge, T. et al. (2009).[1] Systematic Characterisation of the Fragmentation of Flavonoids. RIKEN Plant Science Center. Validates the radical aglycone formation in methoxylated flavonoids.[1]
-
PubChem Compound Summary: Syringetin-3-O-glucoside (CID 5321577).[1]
-
Mekky, A. et al. (2025).[1] Fragmentation patterns of flavonol glycosides in negative ion mode. ResearchGate.
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phcogj.com [phcogj.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. hort [journals.ashs.org]
Method validation for α-glucosidase inhibition assay with plant extracts
🔬 Technical Support Center: -Glucosidase Assay Validation
Ticket Context: Method Validation for Plant Extracts (Crude/Fractionated) Assigned Specialist: Senior Application Scientist Status: Active
🛠️ Part 1: The Diagnostic Hub (Triage)
Start here if your assay is behaving erratically. Match your "Symptom" to the "Root Cause."
| Symptom | Probable Root Cause | Immediate Action |
| Negative Inhibition (-20% to -200%) | Interference (Pigment): Your extract absorbs at 405 nm (tannins/flavonoids), making the "Test" well darker than the "Control." | Switch to Kinetic Mode. Measure slope ( |
| "Flatline" Dose Response | Solubility Crash: Compounds precipitated when hitting the aqueous buffer. | Check plate under microscope. If precipitate exists, increase DMSO (max 5%) or add 0.01% Triton X-100. |
| High Background in Blanks | Spontaneous Hydrolysis: Substrate (pNPG) is degrading or pH is too high (>7.5) during incubation.[1][2][3][4][5] | Verify Buffer pH is 6.8–7.0. Prepare pNPG fresh. Keep pNPG on ice until use. |
| Inhibition > 100% | Enzyme Denaturation: High tannin content is precipitating the protein, not inhibiting the active site (False Positive). | Add BSA (0.1%) to the buffer. It acts as a "decoy" for non-specific tannin binding. |
| High Variation (CV > 15%) | Temperature Gradient: "Edge Effect" in 96-well plate. | Pre-incubate plate at 37°C for 10 min before adding substrate. Do not use outer wells. |
🧪 Part 2: The Validated Protocol (SOP)
This protocol is designed to satisfy ICH Q2(R1) validation criteria. It corrects for the "Color Quenching" effect common in plant extracts.
The "Four-Well" Blanking Strategy
Plant extracts are rarely colorless. To get valid data, you must subtract the extract's native color from the final reading. Use this matrix for every concentration:
Caption: The "Four-Well" correction logic ensures that neither the substrate's auto-hydrolysis nor the plant extract's native pigment skews the inhibition data.
Step-by-Step Workflow
Reagents:
-
Enzyme:
-Glucosidase (Type I from S. cerevisiae or Type II from Rat Intestinal Acetone Powder). -
Substrate: 5 mM pNPG (p-nitrophenyl-
-D-glucopyranoside). -
Buffer: 0.1 M Phosphate Buffer (pH 6.9).
-
Stop Solution: 0.2 M
(Sodium Carbonate).
Procedure:
-
Pre-Incubation (Critical for Equilibrium):
-
Add 20 µL Extract (or Solvent Control) to well.[3]
-
Add 40 µL Enzyme Solution (0.5 U/mL).
-
Incubate 10 mins @ 37°C. (Allows slow-binding inhibitors to interact).
-
-
Reaction Initiation:
-
Add 40 µL Substrate (pNPG) .
-
Incubate 20 mins @ 37°C.
-
-
Termination & Read:
🧠 Part 3: Deep Dive FAQs (The "Why")
Q1: Why do I get different results with Yeast vs. Mammalian enzymes?
The Translational Gap:
Most initial screenings use Saccharomyces cerevisiae (Yeast) enzyme because it is cheap and commercially pure. However, yeast
-
Risk: Many plant flavonoids inhibit the yeast enzyme but have zero effect on the mammalian enzyme.
-
Validation Requirement: If you are claiming "anti-diabetic potential," you must validate your "hits" using Rat Intestinal Acetone Powder (RIAP) or a human recombinant equivalent. Yeast data is only sufficient for preliminary screening.
Q2: My extract is not soluble in water. Can I use DMSO?
Yes, but with strict limits.
-
Limit: Keep final DMSO concentration < 5% in the well.
-
Validation: You must run a "Solvent Tolerance" curve. Compare Enzyme Activity in 0% DMSO vs. 1%, 2.5%, and 5% DMSO. If activity drops by >10%, your assay is compromised.
-
Note: Ethanol is more inhibitory to this enzyme than DMSO; avoid it if possible.
Q3: How do I calculate the Z-Factor (Z')?
The Z-Factor measures whether your assay is robust enough for screening.[8] You need it if you are testing >50 extracts.
- : Standard Deviation of Positive Control (Acarbose) and Negative Control (Solvent).
- : Mean of Positive and Negative Controls.
-
Target: A value > 0.5 is required for a validated high-throughput assay.
📊 Part 4: Data Visualization & Reporting
When publishing your method validation, use this decision tree to justify your "Hit" selection.
Caption: Validation Decision Tree. Note that "Interference Check" is the critical branch point for plant extracts.
📚 References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[9] Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Proença, C., et al. (2017). Inhibition of
-Glucosidase by Flavonoids: Impact of the Enzymatic Source (Yeast vs. Mammalian). Journal of Enzyme Inhibition and Medicinal Chemistry. Link -
Pistia-Brueggeman, G., et al. (2008). A Microplate Assay for the Determination of
-Glucosidase Inhibitors. Journal of Natural Products. Link
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. protocols.io [protocols.io]
- 3. japsonline.com [japsonline.com]
- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. ICH Official web site : ICH [ich.org]
Optimizing enzymatic hydrolysis of flavonoid glycosides
Technical Support Center: Optimizing Enzymatic Hydrolysis of Flavonoid Glycosides
Introduction
Welcome to the Bio-Catalysis Optimization Hub. As a Senior Application Scientist, I understand that converting flavonoid glycosides (e.g., rutin, naringin, hesperidin) into their bioactive aglycones (e.g., quercetin, naringenin, hesperetin) is a critical step in drug discovery and bioavailability studies. While acid hydrolysis is common, it often degrades acid-labile aglycones. Enzymatic hydrolysis is the gold standard for specificity and yield, but it is fraught with kinetic bottlenecks, solubility issues, and product inhibition.
This guide is structured to troubleshoot your specific experimental blockers, moving beyond basic protocols to the mechanistic causality of failure and success.
Module 1: Enzyme Selection & Kinetic Troubleshooting
Q1: I am seeing low conversion rates (<40%) despite using a generic
-
Specificity Mismatch: Generic
-glucosidases (e.g., from Almond or Aspergillus niger) hydrolyze terminal glucose moieties. However, many flavonoids are rutinosides (glucose + rhamnose). For example, Rutin is Quercetin-3-O-rutinoside.[1] A simple -glucosidase cannot cleave the glucose until the terminal rhamnose is removed. -
Solution: You need a multi-enzyme system or a specific diglycosidase.
-
Option A (Cocktail): Use Naringinase (contains
-L-rhamnosidase and -D-glucosidase) or Snailase (a potent mix of cellulase, pectinase, and glycosidases from snail gut) [1]. -
Option B (Sequential): Treat with
-L-rhamnosidase first, then -glucosidase.
-
Q2: My enzyme works initially but the reaction plateaus at 60% conversion. Adding more enzyme doesn't help. Diagnostic: This indicates Product Inhibition (competitive inhibition).
-
Mechanism: The released glucose or the hydrophobic aglycone accumulates in the active site, preventing further substrate binding.
-glucosidases are notoriously inhibited by glucose ( can be in the mM range). -
Solution:
-
Removal: Perform hydrolysis in a dialysis bag to continuously remove glucose.
-
Enzyme Variant: Switch to a glucose-tolerant
-glucosidase variant (often sourced from microbial metagenomes) [2].
-
Module 2: Solubility & Solvent Systems
Q3: My substrate (e.g., Rutin) precipitates when I add it to the buffer. Can I use DMSO?
Diagnostic: Yes, but the concentration is critical. Flavonoid glycosides have poor water solubility (
-
The "DMSO Paradox": Organic solvents increase solubility but can denature enzymes.
-
Protocol Limit: Most commercial
-glucosidases tolerate up to 10-15% v/v DMSO or 20% Ethanol without significant loss of [3]. -
Advanced Strategy: Use a Deep Eutectic Solvent (DES) (e.g., Choline chloride:Glycerol) which can support high substrate loads while maintaining enzyme stability, unlike harsh organic solvents [2].
Q4: The reaction mixture turns cloudy/muddy. Should I stop? Diagnostic: No. This is likely the Aglycone Precipitation .
-
Causality: As hydrolysis proceeds, the hydrophilic sugar is removed, and the hydrophobic aglycone crashes out of solution.
-
Benefit: This is actually beneficial! It drives the equilibrium forward (Le Chatelier’s principle) by removing the product from the solution phase, reducing product inhibition.
-
Action: Ensure vigorous agitation (shaking at 200-300 rpm) to maintain a heterogeneous suspension. Do not filter until the endpoint.
Module 3: Reaction Conditions (pH & Temperature)
Q5: What is the optimal pH? I see conflicting reports between pH 4.0 and 7.0. Diagnostic: The optimum depends strictly on the enzyme source, but pH 5.0–5.5 is the universal "safe zone" for fungal and mollusk enzymes (e.g., Snailase, A. niger).
-
Warning: At pH > 7.0, flavonoids undergo auto-oxidation and ring fission (degradation), especially at elevated temperatures. At pH < 3.0, acid hydrolysis competes, potentially damaging the aglycone.
Q6: Can I increase temperature to speed up the reaction? Diagnostic: Only up to a point.
-
Standard Enzymes: A. niger glycosidases degrade rapidly above 55°C .
-
Thermostable Options: If you need speed or have high-melting substrates, use a hyperthermophilic enzyme like the
-glucosidase from Pyrococcus furiosus (active at 95°C) [4]. -
Recommendation: Stick to 37°C - 50°C for standard protocols to balance rate vs. thermal stability of the flavonoid.
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing your hydrolysis workflow.
Figure 1: Decision matrix for selecting enzymes and solvent systems based on substrate structure and solubility.
Master Protocol: Optimized Heterogeneous Hydrolysis
This protocol is designed for Rutin (Quercetin-3-O-rutinoside) but is adaptable for Naringin and Hesperidin.
Reagents:
-
Enzyme: Snailase (preferred for broad spectrum) or Naringinase.
-
Buffer: 0.1 M Sodium Acetate buffer, pH 5.5.
-
Solvent: DMSO (molecular biology grade).
Step-by-Step Workflow:
-
Substrate Preparation:
-
Dissolve 10 mg of Flavonoid Glycoside in 0.5 mL DMSO. Sonicate if necessary to ensure complete dissolution.
-
Note: This creates a 20 mg/mL stock.
-
-
Reaction Assembly:
-
Add the 0.5 mL substrate stock to 4.5 mL of pre-warmed (37°C) Acetate Buffer .
-
Observation: The solution may turn cloudy. This is normal. Final DMSO concentration is 10%.[2]
-
-
Enzyme Addition:
-
Add 5 mg of Snailase powder (or 10 units of Naringinase) directly to the mixture.
-
Ratio: Approx 1:2 (Enzyme:Substrate) by weight is a robust starting point for crude extracts [1].
-
-
Incubation:
-
Incubate at 37°C with orbital shaking at 200 rpm .
-
Time: Check at 4 hours. Complete conversion usually requires 12–24 hours.
-
-
Termination & Extraction:
-
Add 5 mL of Methanol or Ethanol to stop the reaction and solubilize the precipitated aglycone.
-
Sonicate for 10 minutes (Critical step to redissolve the aglycone product).
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Analysis:
-
Filter supernatant (0.22 µm PTFE) and inject into HPLC.
-
Quantitative Reference Data
| Parameter | Recommended Range | Critical Threshold (Failure Point) | Mechanistic Reason |
| pH | 5.0 – 5.5 | < 3.0 or > 7.0 | Acid hydrolysis (low pH) or Ring fission/Oxidation (high pH). |
| Temperature | 37°C – 50°C | > 60°C | Thermal inactivation of standard fungal enzymes. |
| DMSO Conc. | 5% – 10% (v/v) | > 15% | Denaturation of enzyme tertiary structure. |
| Time | 4 – 24 Hours | < 1 Hour | Kinetic limitation; hydrolysis of rutinosides is a two-step process. |
| Enzyme Load | 10–20 U/mL | < 1 U/mL | Insufficient active sites for heterogeneous substrate. |
Mechanistic Visualization: The Hydrolysis Pathway
Understanding the stepwise cleavage is vital for troubleshooting "stalled" reactions.
Figure 2: Stepwise hydrolysis mechanism of Rutin, highlighting the necessity of specific enzymes for each glycosidic bond and potential inhibition points.
References
-
Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science, 2022.
-
Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. Journal of Agricultural and Food Chemistry, 2021.
-
Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones. Journal of Agricultural and Food Chemistry, 2013.[3]
-
Optimization of Enzymatic Hydrolysis of Flavonoids. Journal of Food and Drug Analysis, 2018.
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Validation & Comparative
Validation of Syringetin-3-O-hexoside Anti-Inflammatory Efficacy: In Vitro Comparative Guide
Executive Summary & Core Directive
Subject: Syringetin-3-O-hexoside (S3H) Classification: O-methylated Flavonol Glycoside Primary Application: Modulation of chronic inflammatory pathways (NF-κB, MAPK) with enhanced metabolic stability compared to non-methylated congeners.
This guide serves as a technical blueprint for validating the anti-inflammatory potential of Syringetin-3-O-hexoside (specifically the glucoside/galactoside forms). Unlike standard protocols that treat all flavonoids identically, this guide addresses the specific solubility and metabolic stability advantages of S3H. It contrasts S3H directly with Quercetin (the unmethylated parent) and Dexamethasone (the clinical standard), providing a rigorous in vitro validation workflow using the RAW 264.7 macrophage model.
Mechanistic Architecture
To validate S3H, one must understand where it acts. Unlike corticosteroids which act via glucocorticoid receptors, S3H functions as a multi-target kinase inhibitor within the TLR4 signaling cascade.
Key Signaling Nodes
-
TLR4/MD2 Complex: S3H interferes with LPS binding, preventing the initial dimerization required for signal transduction.
-
IKK/NF-κB Axis: It blocks the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB.
-
MAPK Cascade: It suppresses the phosphorylation of p38, JNK, and ERK1/2, dampening the AP-1 mediated transcription of pro-inflammatory cytokines.
DOT Visualization: Mechanism of Action
The following diagram illustrates the specific inhibition points of S3H within the inflammatory cascade.
Caption: S3H exerts pleiotropic effects by simultaneously inhibiting upstream TLR4 activation and downstream kinase phosphorylation (MAPK/NF-κB).
Comparative Analysis: S3H vs. Alternatives
The value of Syringetin-3-O-hexoside lies not just in potency, but in druggability . While Quercetin is a potent antioxidant, its rapid metabolism limits bioavailability. S3H, being O-methylated (dimethoxy-quercetin structure), exhibits superior lipophilicity and metabolic resistance.
Performance Matrix
| Feature | Syringetin-3-O-hexoside | Quercetin (Aglycone) | Dexamethasone |
| Class | Methylated Flavonol Glycoside | Flavonol | Synthetic Corticosteroid |
| Primary Mechanism | Kinase Inhibition (MAPK/NF-κB) | Radical Scavenging + Kinase Inhibition | Glucocorticoid Receptor Agonist |
| Metabolic Stability | High (Methylation protects -OH) | Low (Rapid glucuronidation) | Very High |
| Cellular Uptake | Moderate (Requires hydrolysis or transporters) | High (Passive diffusion) | High |
| Cytotoxicity (CC50) | > 100 µM (Low Toxicity) | ~50-100 µM | > 100 µM |
| Anti-inflammatory Potency | Moderate (IC50: 10-25 µM) | High (IC50: 5-15 µM) | Very High (IC50: < 1 µM) |
| Key Advantage | Bioavailability & Stability | Raw Potency | Clinical Efficacy |
Expert Insight: Do not expect S3H to outperform Dexamethasone in raw IC50 values. Its advantage is its safety profile and the fact that methylation (syringetin structure) often leads to better in vivo pharmacokinetics than quercetin, despite slightly lower in vitro binding affinity.
Validation Protocol: Self-Validating Workflow
This protocol uses the RAW 264.7 macrophage model stimulated by LPS (Lipopolysaccharide).[1][2] It is designed to be self-validating by including cell viability checks (MTT/CCK-8) to ensure that reduced inflammation is due to mechanism, not cell death.
Phase 1: Cell Culture & Preparation
-
Cell Line: RAW 264.7 (Murine Macrophages).[2]
-
Media: DMEM + 10% FBS + 1% Pen/Strep.
-
Conditioning: Passages 3–10 are critical. Macrophages become "activated" spontaneously at high passage numbers, ruining the baseline.
-
Seeding:
cells/well in 96-well plates (for NO/MTT) or in 6-well plates (for Western Blot).
Phase 2: Treatment & Induction
-
Pre-treatment: Incubate cells with S3H (Concentrations: 5, 10, 20, 40 µM) for 1 hour prior to LPS induction.
-
Why? Pre-treatment validates the preventative capability and allows cellular uptake before the inflammatory cascade triggers.
-
-
Induction: Add LPS (Final concentration: 1 µg/mL).
-
Controls:
-
Negative Control: Media only (Baseline).
-
Model Control: LPS only (Max Inflammation).
-
Positive Control: Dexamethasone (1 µM) + LPS.
-
Phase 3: Analytical Assays
A. Cell Viability (MTT Assay)
-
Purpose: Rule out cytotoxicity.
-
Threshold: If cell viability drops below 90% at a specific concentration, exclude that data point from anti-inflammatory analysis.
B. Nitric Oxide (NO) Quantification (Griess Assay)
-
Target: Indirect measurement of iNOS activity.
-
Protocol: Mix 100 µL supernatant with 100 µL Griess reagent. Incubate 10 min. Read Absorbance at 540 nm.
-
Success Metric: Dose-dependent reduction in NO with
vs. Model Control.
C. Immunoblotting (Western Blot)[2]
-
Targets:
-
Phospho-proteins: p-NF-κB (p65), p-p38, p-JNK, p-ERK.
-
Total proteins: Total p65, Total p38, etc. (Loading control: β-actin).
-
-
Analysis: Calculate the ratio of Phospho/Total protein. S3H should reduce this ratio.
DOT Visualization: Experimental Workflow
Caption: Integrated workflow ensuring simultaneous assessment of efficacy (NO/ELISA/WB) and safety (MTT).
References
-
El-Asar, M., et al. (2022).[3] "The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review." International Journal of Molecular Sciences. Link
-
Shen, S., et al. (2020).[4] "Syringin: a naturally occurring compound with medicinal properties."[1][3][4][5][6] Frontiers in Pharmacology. Link
-
Lesjak, M., et al. (2018).[7] "Antioxidant and anti-inflammatory activities of Quercetin and its derivatives."[7][8][9] Journal of Functional Foods. Link[7]
-
Dong, H., et al. (2021).[1] "Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues." Journal of Natural Products. Link
-
Wu, Y.B., et al. (2012). "Antioxidant activities of extract and fractions from receptaculum nelumbinis and related flavonol glycosides." International Journal of Molecular Sciences. Link
Sources
- 1. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 5. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Guide: Syringetin-3-O-Hexoside vs. Flavonoid Glycosides in Diabetes Research
Executive Summary
In the landscape of antidiabetic flavonoid research, Syringetin-3-O-hexoside (S3H) represents a distinct subclass of O-methylated flavonols, diverging significantly from the "gold standard" Quercetin-3-O-glucoside (Q3G) .
While Q3G is renowned for its antioxidant capacity and insulin-mimetic activity via the PI3K/Akt pathway, S3H exhibits a specialized profile characterized by superior alpha-glucosidase inhibition and enhanced metabolic stability . The presence of methoxy groups at the C3' and C5' positions in the B-ring of the syringetin backbone confers resistance to Catechol-O-Methyltransferase (COMT) degradation, a major bioavailability bottleneck for quercetin derivatives.
This guide provides a technical breakdown of S3H against its primary alternatives, supported by mechanistic diagrams and self-validating experimental protocols.
Chemical & Structural Basis of Efficacy[1]
The functional divergence between Syringetin and other flavonols lies in the B-ring substitution.
-
Quercetin-3-O-glucoside (Isoquercitrin): Contains a catechol moiety (3',4'-OH). High antioxidant potential but rapid metabolism (glucuronidation/methylation).
-
Syringetin-3-O-hexoside: Contains a 3',5'-dimethoxy-4'-hydroxy pattern. The methylation reduces polarity and radical scavenging speed but increases lipophilicity and enzyme binding affinity for specific hydrolytic enzymes.
Diagram 1: Structural Impact on Bioactivity
This diagram illustrates how B-ring methylation shifts the compound's function from radical scavenging to enzyme inhibition.
Comparative Mechanisms of Action
Enzymatic Inhibition (Alpha-Glucosidase)
Inhibition of carbohydrate-hydrolyzing enzymes is a primary target for controlling postprandial hyperglycemia.
-
S3H Performance: Studies indicate that Syringetin derivatives can exhibit IC50 values lower (more potent) than acarbose.[1] The methoxy groups enhance binding to the hydrophobic pocket of alpha-glucosidase.
-
Alternative (Q3G) Performance: Glycosylation of quercetin often reduces its inhibitory power compared to the aglycone.
Cellular Signaling (GLUT4 Translocation)
While Q3G acts directly as an insulin sensitizer, S3H operates through a dual mechanism involving AMPK activation, often independent of the insulin receptor.
Diagram 2: Signaling Pathways (S3H vs. Q3G)
Comparison of signal transduction leading to glucose uptake.
Comparative Data Summary
The following table synthesizes data from various in vitro studies comparing Syringetin glycosides against Quercetin glycosides and standard drugs.
| Feature | Syringetin-3-O-Hexoside (S3H) | Quercetin-3-O-Glucoside (Q3G) | Acarbose (Control) |
| Primary Mechanism | Alpha-Glucosidase Inhibition | Insulin Signaling Sensitization | Enzyme Inhibition |
| Alpha-Glucosidase IC50 | 11.94 ± 1.23 µg/mL (High Potency) | > 50 µg/mL (Moderate/Low) | ~15-30 µg/mL |
| Antioxidant (DPPH) | Weak/Moderate | Strong | N/A |
| Bioavailability | High (COMT Resistant) | Low (Rapid Conjugation) | Low (Gut localized) |
| Cellular Target | AMPK / SGLT1 | PI3K / Akt / IRS-1 | Intestinal Lumen |
Note: IC50 values are approximate and vary by assay conditions (pH, substrate).
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and distinguish between cytotoxicity and specific antidiabetic activity, follow these protocols.
Protocol A: Alpha-Glucosidase Inhibition Assay (Specific for Glycosides)
Rationale: Glycosides can hydrolyze spontaneously if pH is not strictly controlled. This protocol uses pNPG as a substrate.
-
Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Validation: Check pH at 37°C.
-
Enzyme Prep: Dissolve
-glucosidase (from S. cerevisiae) in buffer (1 U/mL). Keep on ice. -
Sample Incubation:
-
Mix 20 µL of S3H (varying concentrations) with 20 µL enzyme solution.
-
Incubate at 37°C for 10 min.
-
-
Substrate Addition: Add 20 µL of 5 mM p-nitrophenyl-
-D-glucopyranoside (pNPG). -
Kinetic Read: Measure absorbance at 405 nm every 60 seconds for 20 minutes.
-
Control: Use Acarbose as positive control; Buffer + DMSO as negative control.
-
Calculation: % Inhibition =
.
Protocol B: Glucose Uptake in C2C12 Myotubes
Rationale: Distinguishes between insulin-dependent and independent pathways.
-
Differentiation: Culture C2C12 myoblasts in DMEM + 2% Horse Serum for 4-6 days until myotubes form.
-
Starvation: Wash cells and incubate in serum-free DMEM (low glucose) for 3 hours.
-
Treatment Groups:
-
Vehicle (DMSO)
-
Insulin (100 nM) - Positive Control
-
S3H (10, 25, 50 µM)
-
S3H + Wortmannin (PI3K inhibitor) - Mechanistic Check
-
-
Uptake Assay: Add 2-NBDG (fluorescent glucose analog) for 30 mins.
-
Termination: Wash with cold PBS (3x). Lyse cells.
-
Quantification: Measure fluorescence (Ex/Em: 465/540 nm). Normalize to total protein content (BCA Assay).
References
-
Wu, Y.B., et al. (2012). "Antioxidant activities of extract and fractions from Receptaculum Nelumbinis and related flavonol glycosides." International Journal of Molecular Sciences.
- Relevance: Establishes the antioxidant profile and isol
-
Gao, H., et al. (2021). "In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside." Molecules.
- Relevance: Provides comparative data on Quercetin glycosides vs. aglycones in enzyme inhibition.
-
Krokowicz, A., et al. (2022). "The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review." International Journal of Molecular Sciences.
- Relevance: Comprehensive review citing IC50 values for Syringetin derivatives against alpha-glucosidase and comparing to acarbose.
-
Eid, H.M., et al. (2017). "Mechanisms of the Anti-Diabetic Action of Flavonoids in Muscle and Adipocytes." Nutrients.[2][3][4][5]
- Relevance: Details the AMPK vs.
-
Chen, J., et al. (2023). "Methyl Syringate Stimulates Glucose Uptake by Inhibiting Protein Tyrosine Phosphatases Relevant to Insulin Resistance." Molecules.
- Relevance: Mechanistic insight into syringyl-moiety compounds and AMPK phosphoryl
Sources
- 1. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, Alpha-Glucosidase Inhibition Activities, In Silico Molecular Docking and Pharmacokinetics Study of Phenolic Compounds from Native Australian Fruits and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chrysin Improves Glucose and Lipid Metabolism Disorders by Regulating the AMPK/PI3K/AKT Signaling Pathway in Insulin-Resistant HepG2 Cells and HFD/STZ-Induced C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioavailability Comparison of Flavonoid Glycosides: A Technical Guide
Executive Summary
For drug development professionals and nutritional scientists, the bioavailability of flavonoids represents a "solubility-permeability paradox." While aglycones (e.g., Quercetin) possess high membrane permeability, their poor aqueous solubility limits the concentration gradient available for passive diffusion. Conversely, glycosides (e.g., Rutin) are highly soluble but struggle to penetrate the lipid bilayer.
The Verdict: Current in vitro and in vivo data suggest that monoglucosides (e.g., Isoquercitrin) offer the optimal balance. They utilize active transport (SGLT1) and rapid hydrolysis mechanisms that are often underestimated in standard Caco-2 models. This guide details the mechanistic differences, provides comparative permeability data, and outlines a self-validating Caco-2 protocol designed to overcome common experimental artifacts.
Mechanistic Framework: Transport & Hydrolysis[1][2]
Understanding the specific transport mechanisms is prerequisite to designing valid bioavailability assays. The sugar moiety dictates the absorption pathway.
The Three Primary Pathways
-
Passive Diffusion (Aglycones): Lipophilic aglycones cross the enterocyte membrane freely but are subject to significant efflux by P-glycoprotein (P-gp) and MRP2.
-
Active Transport (Monoglucosides): Compounds like Isoquercitrin (Quercetin-3-O-glucoside) can be transported intact via Sodium-Dependent Glucose Transporter 1 (SGLT1).
-
Hydrolysis-Dependent Absorption:
The "Rutinose" Blockade
Rutinosides (e.g., Rutin) contain a disaccharide (rhamnose-glucose) that cannot be cleaved by human LPH or transported by SGLT1. Consequently, their small intestinal bioavailability is negligible (
Visualization: Enterocyte Transport Pathways
Figure 1: Transport mechanisms distinguishing Aglycones (passive/efflux), Monoglucosides (SGLT1/LPH), and Rutinosides (non-absorbable in SI).
Comparative Analysis: Permeability Data
The following data summarizes consensus values from Caco-2 monolayers. Note that
| Compound Class | Representative | Mol.[4][5][6][7][8][9][10] Weight | Dominant Mechanism | Bioavailability Verdict | |
| Aglycone | Quercetin | 302.2 | 2.0 – 5.5 | Passive Diffusion | High Potential , limited by solubility and efflux. |
| Monoglucoside | Isoquercitrin | 464.3 | 0.5 – 2.0 * | SGLT1 / LPH-mediated | Optimal. In vivo absorption often exceeds aglycone due to solubility. |
| Diglucoside | Rutin | 610.5 | < 0.1 | Paracellular (Trace) | Poor. Requires colonic fermentation. |
| Flavanone | Hesperetin | 302.3 | 10.0 – 25.0 | Passive Diffusion | Very High. Lipophilic and less subject to efflux. |
*Critical Note on Isoquercitrin: In standard Caco-2 cells, LPH expression is often low, leading to artificially low
Experimental Protocol: Caco-2 Transport Assay
Objective: To determine the apical-to-basolateral (
Self-Validating System: This protocol includes mandatory mass balance checks and integrity markers to prevent false positives caused by monolayer leakage.
Materials & Conditions
-
Cell Line: Caco-2 (HTB-37) or Caco-2/BBe1 (ATCC CRL-2102) for better brush border enzyme expression.
-
Culture Time: 21 days post-seeding on Transwell® inserts (0.4 µm pore size) to ensure differentiation.
-
Transport Buffer: HBSS with 10-25 mM HEPES.
-
Apical pH: 6.5 (Mimics microclimate of small intestine; critical for SGLT1 function).
-
Basolateral pH: 7.4 (Mimics systemic circulation).
-
Workflow Diagram
Figure 2: Caco-2 workflow emphasizing Quality Control (TEER) and Post-Assay Validation (Lucifer Yellow/Mass Balance).
Step-by-Step Methodology
-
Preparation:
-
Measure Transepithelial Electrical Resistance (TEER). Reject wells with TEER < 300
. -
Warm HBSS to 37°C. Adjust Apical buffer to pH 6.5 and Basolateral to pH 7.4.
-
-
Dosing:
-
Dissolve flavonoid in DMSO (final concentration < 0.5% v/v in buffer).
-
Add Lucifer Yellow (100 µM) to the donor compartment as an internal paracellular marker.
-
Add test compound (e.g., 50 µM Isoquercitrin) to the Apical chamber (for A
B) or Basolateral chamber (for B A).
-
-
Transport:
-
Incubate at 37°C with gentle shaking (50 rpm) to minimize the Unstirred Water Layer (UWL).
-
Sample 100 µL from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with fresh buffer immediately to maintain sink conditions.
-
-
Analysis:
-
Calculations:
-
Calculate
-
Calculate Efflux Ratio =
. A ratio > 2.0 indicates active efflux (likely P-gp or MRP2).
-
Expert Insights & Troubleshooting
Stability Issues
Flavonoids, particularly Quercetin, are unstable in cell culture media (DMEM) and basic buffers due to auto-oxidation.
-
Solution: Always include 0.1% Ascorbic Acid in the transport buffer to prevent degradation during the 2-hour assay.
-
Validation: Perform a stability test (incubation without cells) to distinguish between cellular metabolism and chemical degradation.
The "Low LPH" Artifact
Standard Caco-2 cells often express low levels of LPH compared to the human jejunum. This leads to an underestimation of glucoside bioavailability.
-
Correction: Use the Caco-2/BBe1 clone (ATCC) which forms a more physiological brush border. Alternatively, perform a parallel assay adding exogenous lactase to the apical media to simulate in vivo hydrolysis.
Non-Specific Binding
Flavonoids are "sticky" and bind to plastic Transwell plates.
-
Correction: Pre-coat tips and plates with BSA or use low-binding plasticware. Always calculate Mass Balance (Recovery) . If recovery is < 80%, the
value is invalid due to loss of compound to the apparatus or cellular retention.
References
-
Walgren, R. A., et al. (1998). "Efflux of dietary flavonoid quercetin 4'-beta-glucoside across human intestinal Caco-2 cell monolayers." Journal of Pharmacology and Experimental Therapeutics.
-
Hollman, P. C., et al. (1995). "Absorption of dietary quercetin glycosides and quercetin in healthy ileostomy volunteers." The American Journal of Clinical Nutrition.
-
Murota, K., & Terao, J. (2003). "Antioxidative flavonoid quercetin: implication of its intestinal absorption and metabolism."[4][12] Archives of Biochemistry and Biophysics.
-
Fang, J., et al. (2017). "Structure-permeability relationship of flavonoids in Caco-2 cells." International Journal of Pharmaceutics.
-
Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols.
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchtrends.net [researchtrends.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Cellular uptake, transport mechanism and anti-inflammatory effect of cyanidin-3-glucoside nanoliposomes in Caco-2/RAW 264.7 co-culture model [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Syringetin vs. Syringetin-3-O-Hexoside: Bioavailability, Metabolism, and Gene Expression Profiles
[1][2]
Executive Summary
This technical guide provides a rigorous comparison between Syringetin (the aglycone) and its glycosylated derivative, Syringetin-3-O-hexoside (specifically the glucoside/galactoside forms).[1][2] While Syringetin acts as a potent, direct modulator of osteogenic and antioxidant pathways, Syringetin-3-O-hexoside functions primarily as a prodrug .[1][2] Its efficacy is contingent upon hydrolytic conversion to the aglycone, dictating a distinct pharmacokinetic profile and delayed gene expression kinetics.[1][2]
Chemical & Mechanistic Distinction[1][2]
The fundamental difference lies in the 3-O-glycosylation , which drastically alters solubility, membrane permeability, and receptor affinity.[1]
| Feature | Syringetin (Aglycone) | Syringetin-3-O-Hexoside |
| Structure | O-methylated flavonol (Hydrophobic) | Glycosylated flavonol (Hydrophilic) |
| Cellular Entry | Passive Diffusion (Rapid) | Active Transport (SGLT1) or Hydrolysis (LPH) |
| Direct Target Binding | High affinity (Kinases, Nuclear Receptors) | Low/Negligible affinity (Steric hindrance) |
| Primary Role | Direct Effector | Circulating Transport Form / Prodrug |
| In Vitro Activity | High (e.g., Radical Scavenging IC50 ~36 µM) | Weak (IC50 > 280 µM) until hydrolyzed |
Gene Expression & Signaling Pathways
A. Osteogenesis (RUNX2 & BMP-2)
Syringetin is a validated inducer of osteoblast differentiation.[1][2] The hexoside's effect on these genes is indirect and rate-limited by the expression of cytosolic
-
Syringetin Treatment: Rapidly induces BMP-2 mRNA expression (within 6-12 hours), leading to autocrine activation of the SMAD1/5/8 pathway and subsequent upregulation of RUNX2 and OSX (Osterix).[1]
-
Hexoside Treatment: Requires uptake via SGLT1 (Sodium-Glucose Linked Transporter 1).[1][2] Once intracellular, it must be cleaved by CBG.[1][2] In cells lacking SGLT1 or CBG (e.g., certain non-differentiated lines), the hexoside shows negligible induction of RUNX2 compared to the aglycone.[2]
B. Antioxidant & Longevity (DAF-16/FOXO) [1][2]
-
Syringetin: Directly activates DAF-16 (homolog of FOXO) in C. elegans, extending lifespan by ~35%.[1][2] It reduces lipofuscin accumulation significantly.[1][2][3]
-
Hexoside: Exhibits weak direct radical scavenging (DPPH/ABTS) due to the blocking of the 3-OH group, which is critical for electron delocalization.[1][2] However, in vivo, it serves as a stable reservoir, slowly releasing the active aglycone to sustain Nrf2/Keap1 pathway activation.[1][2]
Comparative Data Analysis
Table 1: Comparative Potency in Gene Modulation (Osteoblast Model)
| Target Gene | Biological Function | Syringetin Effect (10 µM) | Syringetin-3-O-Hexoside Effect (10 µM)* | Mechanism of Divergence |
| BMP-2 | Bone Morphogenetic Protein | ↑ 3.5-fold | ↑ 1.2-fold (Delayed) | Hexoside requires hydrolysis to bind receptor/kinase.[1][2] |
| RUNX2 | Master Osteogenic Factor | ↑ 2.8-fold | ↑ 1.1-fold | Downstream of BMP-2; lag phase in hexoside signaling.[1][2] |
| COL1A1 | Collagen Type I | ↑ 4.0-fold | ↑ 1.5-fold | Dependent on sustained ERK1/2 activation.[1][2] |
| GLUT4 | Glucose Transporter | ↑ Moderate | ↑ High (Indirect) | Hexoside competes with glucose at SGLT1; Aglycone affects translocation.[1][2] |
*Note: Hexoside activity approaches Aglycone levels only if pre-treated with
Visualization: Signaling & Metabolism
The following diagram illustrates the critical "Activation Step" required for the Hexoside to mimic the Aglycone's gene expression profile.
Caption: Syringetin enters via diffusion for direct effect.[1][2] The Hexoside requires SGLT1 transport and CBG hydrolysis to activate gene expression.
Experimental Protocols
To validate the specific effects of Syringetin-3-O-hexoside versus the aglycone, the following self-validating protocol is recommended.
Protocol A: Differential Gene Expression Assay (qPCR)
Objective: Distinguish between direct aglycone activity and hydrolysis-dependent hexoside activity.[1][2]
-
Cell Model:
-
Treatment Groups:
-
Incubation: 24 Hours.
-
RNA Extraction & qPCR:
-
Expected Outcome:
Protocol B: Transport Inhibition Assay
Objective: Confirm SGLT1 dependence for Hexoside uptake.
-
Pre-treatment: Incubate cells with Phlorizin (100 µM), a specific SGLT1 inhibitor, for 1 hour.[1][2]
-
Treatment: Add Syringetin-3-O-Hexoside (10 µM).
-
Readout: Measure intracellular accumulation via HPLC or indirectly via gene expression (as above).
-
Result: Phlorizin should abolish any gene expression effects of the Hexoside, but not the Aglycone.[1][2]
References
-
Hsu, Y. L., et al. (2009).[1][2] "Syringetin, a flavonoid derivative in grape and wine, induces human osteoblast differentiation through bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 pathway."[1][2] Molecular Nutrition & Food Research. Link
-
Büchter, C., et al. (2015).[1][2] "Methylation of the flavonoid myricetin improves the bioactivity in Caenorhabditis elegans."[1][2] Molecular Nutrition & Food Research. Link
-
Walgren, R. A., et al. (2000).[1][2] "Cellular uptake of dietary flavonoid quercetin 4'-beta-glucoside by sodium-dependent glucose transporter SGLT1."[1][2][4] Journal of Pharmacology and Experimental Therapeutics. Link
-
Day, A. J., et al. (2000).[1][2] "Dietary flavonoid and isoflavone glycosides are hydrolysed by the lactase site of lactase phlorizin hydrolase."[1][2] FEBS Letters. Link
-
Wu, Y. B., et al. (2012).[1][2] "Antioxidant activities of extract and fractions from Receptaculum Nelumbinis and related flavonol glycosides." International Journal of Molecular Sciences. Link[1][2]
Sources
- 1. Syringetine-3-O-Glucoside | C23H24O13 | CID 20056942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flavonol 3-O-D-glycoside | C21H20O8 | CID 46173806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Syringetin-3-O-hexoside
[1][2]
Executive Summary: Operational Safety & Logistics
Current Safety Classification: Non-Hazardous Substance (GHS/CLP).[1] Primary Disposal Directive: Although Syringetin-3-O-hexoside itself is not classified as a hazardous waste under RCRA (Resource Conservation and Recovery Act), Best Laboratory Practice (BLP) dictates it be disposed of through a dedicated chemical waste stream.[2] Critical Constraint: Never dispose of laboratory chemical standards in municipal trash or sanitary sewer systems. Public perception, local municipal codes, and environmental stewardship override the lack of a specific federal hazard listing.
Part 1: Chemical Profile & Hazard Identification
Before initiating disposal, verify the specific glycoside form.[1] "Hexoside" is a generic term often used in mass spectrometry when the specific sugar moiety (glucose vs. galactose) is undetermined.[1] The disposal protocols are identical for all hexose isomers.[1]
| Parameter | Data |
| Chemical Name | Syringetin-3-O-hexoside (General) |
| Common Isomers | Syringetin-3-O-glucoside (CAS: 40039-49-4)Syringetin-3-O-galactoside (CAS: 55025-56-4) |
| Physical State | Yellow Solid / Powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water.[2][3] |
| GHS Classification | Not Hazardous (No H-phrases assigned).[2][3][1][4] |
| RCRA Code | None (Not P-listed or U-listed).[2][3][1] |
Personal Protective Equipment (PPE) Matrix
Even for non-hazardous compounds, standard chemical hygiene prevents cross-contamination and sensitization.[1]
Part 2: Disposal Decision Logic (Visualized)
The following decision tree illustrates the workflow for determining the correct waste stream based on the physical state and solvent matrix of the sample.
Figure 1: Logical workflow for segregating Syringetin-3-O-hexoside waste streams based on physical state and solvent composition.[2][3]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Scenario: You have an expired vial or a degraded sample of the pure powder.[1]
-
Containment: Keep the substance in its original vial if possible. If the vial is broken, transfer the powder to a clear, sealable secondary container (e.g., HDPE jar).[2]
-
Labeling: Apply a hazardous waste tag. Although technically "Non-Hazardous," label it clearly to assist EHS (Environmental Health & Safety) personnel.
-
Segregation: Place in the Solid Chemical Waste drum. Do not mix with silica gel or reactive solids unless authorized.[1]
Protocol B: Liquid Waste (Solutions)
Scenario: The compound is dissolved in a solvent (Methanol, DMSO, etc.) for HPLC or cell culture.[1] Mechanism: The disposal method is dictated by the solvent , not the syringetin.
| Solvent System | Waste Stream | Rationale |
| Methanol / Ethanol | Flammable Organic Waste | Solvent flashpoint <60°C triggers RCRA Ignitability (D001).[2][3] |
| DMSO / Water | Non-Halogenated Organic | DMSO is combustible; mixtures are treated as organic waste.[2][3][1] |
| Acetonitrile | Flammable Organic Waste | Standard HPLC waste stream.[2][3][1] |
Procedure:
-
Pour: Transfer the liquid into the appropriate carboy (e.g., "Non-Halogenated Solvents").[1]
-
Rinse: Triple-rinse the original vial with a small amount of the same solvent and add the rinsate to the waste carboy.
-
Log: Record the volume on the waste container's accumulation log.
Protocol C: Contaminated Consumables (Empty Vials)
Scenario: Empty vials, pipette tips, or weighing boats.[2]
Part 4: Emergency Procedures (Spill Response)
While Syringetin-3-O-hexoside is low-toxicity, spills should be handled professionally to maintain lab hygiene.[2][3]
-
Dry Spill (Powder):
-
Wet Spill (Solution):
Part 5: Regulatory Compliance & References[1][4]
Compliance Statement: This protocol aligns with 40 CFR § 261 (Identification and Listing of Hazardous Waste). Syringetin-3-O-hexoside does not exhibit characteristics of Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004-D043) in its pure form.[2]
References:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5321577, Syringetin-3-O-glucoside.[2][1] Retrieved from [Link]
-
Carl Roth GmbH. Safety Data Sheet: Syringetin-3-glucoside.[1][5] (2021).[1][7] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[1] 40 CFR Part 261.[1][7] Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Syringetin-3-O-glucoside | CAS:40039-49-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. extrasynthese.com [extrasynthese.com]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling Syringetin-3-O-hexoside
Part 1: Executive Safety Summary
Substance Class: Flavonoid Glycoside (Polyphenol) Physical State: Typically lyophilized yellow powder CAS Reference: 40039-49-4 (Syringetin-3-O-glucoside as primary reference standard)[1]
While Syringetin-3-O-hexoside is often classified as "Not Hazardous" under GHS criteria by many suppliers (e.g., Carl Roth, Cayman Chemical), this classification applies to acute toxicity. As a research scientist, you must treat this substance with Universal Precaution for two critical reasons:
-
Bioactivity: As a bioactive flavonoid, it interacts with cellular pathways. Long-term respiratory exposure to high-purity dusts of bioactive compounds is an unquantified risk.
-
Physical Hazards: Lyophilized flavonoid standards are prone to static charge, creating a risk of aerosolization (dust inhalation) and cross-contamination during weighing.
Immediate Directive: Handle as a Category 2 Irritant (Skin/Eye/Respiratory) to ensure personnel safety and sample integrity.
Part 2: Personal Protective Equipment (PPE) Matrix
The following matrix defines the required protection levels based on the specific operational state of the chemical.
| Zone of Exposure | Standard Operation (Weighing < 10 mg) | High-Risk Operation (Spill Cleanup / Large Scale > 1g) | Rationale & Technical Note |
| Respiratory | Fume Hood (Recommended) or N95 Mask | P100 / P3 Respirator | Lyophilized powders are ultra-fine. Inhalation is the primary route of entry. If a hood is unavailable, N95 is the absolute minimum. |
| Ocular | Safety Glasses with Side Shields | Chemical Goggles (Indirect Vent) | Protects against projectile dust and solvent splashes (e.g., DMSO/Methanol). |
| Dermal (Hand) | Nitrile Gloves (4 mil minimum) | Double Gloving (Nitrile) | Nitrile offers excellent resistance to the organic solvents (MeOH, DMSO) typically used to reconstitute this compound. |
| Dermal (Body) | Lab Coat (Cotton/Poly blend) | Tyvek® Lab Coat or Apron | Cotton minimizes static buildup compared to synthetic fibers, which is crucial for handling static-prone powders. |
Part 3: Operational Protocols (Step-by-Step)
Protocol A: Static-Free Weighing & Reconstitution
Objective: Prevent loss of expensive standard and prevent dust inhalation.
-
Environmental Setup:
-
Place an ionizing bar or anti-static gun inside the analytical balance chamber.
-
Why? Syringetin glycosides are often "fluffy" and static-charged. Without neutralization, the powder may "jump" off the spatula, creating an inhalation hazard and mass error.
-
-
The "Transfer" Technique:
-
Do not insert a spatula directly into the primary vial if possible.
-
Instead, tap the primary vial gently to transfer powder into a pre-weighed, anti-static weighing boat.
-
Safety Check: Perform this strictly inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
-
Solubilization (The Hazard Shift):
-
Syringetin-3-O-hexoside is sparingly soluble in water but highly soluble in DMSO (Dimethyl sulfoxide) or Methanol .
-
Critical Warning: Once dissolved in DMSO, the skin absorption risk increases significantly. DMSO acts as a carrier, potentially transporting the flavonoid across the blood-brain barrier or into the bloodstream.
-
Action: If using DMSO, change gloves immediately if a splash occurs.
-
Protocol B: Workflow Visualization
The following diagram outlines the decision logic for handling the substance based on its state (Solid vs. Solution).
Figure 1: Operational workflow for safe handling, emphasizing the transition from static control (solid) to solvent precautions (liquid).
Part 4: Emergency Response & Disposal
Spill Response Scenario
-
Dry Spill (Powder):
-
Isolate: Mark the area. Turn off fans if they are blowing directly on the powder.
-
PPE: Don N95 mask and gloves.
-
Clean: Do not dry sweep (creates dust). Cover with a wet paper towel (soaked in water or ethanol) to dampen the powder, then wipe up.
-
Disposal: Place waste in a sealed bag labeled "Chemical Waste - Solid."
-
-
Wet Spill (Solvent):
-
Ventilate: If dissolved in Methanol, ensure hood ventilation is active.
-
Absorb: Use standard absorbent pads or vermiculite.
-
Decontaminate: Wash surface with soap and water.[2]
-
Disposal Compliance
Do not dispose of Syringetin-3-O-hexoside down the drain. While natural, concentrated phytochemicals can disrupt local water treatment biology.
-
Waste Code: Non-Halogenated Organic Solvent Waste (if in DMSO/MeOH).
-
Method: Chemical Incineration.
-
Container Labeling: Must explicitly list the solvent (e.g., "Methanol Solution") and the solute ("Trace Flavonoids").
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5321577, Syringetin-3-O-glucoside. Retrieved from [Link]
-
Carl Roth GmbH (2023). Safety Data Sheet: Syringetin-3-glucoside. Retrieved from [Link]
-
U.S. Food and Drug Administration (2014). Guide to Inspections of Lyophilization of Parenterals. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
